Virescenol A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22343-46-0 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol |
InChI |
InChI=1S/C20H32O3/c1-5-18(2)9-8-14-13(10-18)6-7-16-19(14,3)11-15(22)17(23)20(16,4)12-21/h5-6,14-17,21-23H,1,7-12H2,2-4H3/t14-,15+,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
MFRPASSMPOECIY-AKIVOZEDSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(C[C@H]([C@@H]([C@]3(C)CO)O)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CC(C(C3(C)CO)O)O)C)C1)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Virescenol A: A Technical Guide to its Discovery and Isolation from Oospora virescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virescenol A, a diterpenoid of the isopimarane class, is a secondary metabolite produced by the fungus Oospora virescens (now known as Acremonium virescens). First discovered in the late 1960s as the aglycone of the Virescenosides, its unique structure and potential biological activities have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the fields of natural product chemistry, mycology, and drug discovery.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[1] The genus Oospora (now largely classified under Acremonium) has been a particularly fruitful source of novel compounds. The discovery of the Virescenols and their corresponding glycosides, the Virescenosides, from Oospora virescens marked a significant contribution to the field of diterpenoid chemistry. This compound, with its isopimaradien-2α,3β-19-triol structure, represents the core aglycone of Virescenoside A and B.[2] This guide will delve into the foundational studies that led to its discovery and the methodologies established for its isolation and structural elucidation.
Discovery and Initial Characterization
The initial discovery of this compound was intrinsically linked to the investigation of the glycosidic constituents of Oospora virescens by Cagnoli-Bellavita, Polonsky, and their collaborators in the late 1960s and early 1970s. Their work led to the isolation of Virescenoside A and B, which upon acidic hydrolysis, yielded their respective aglycones, this compound and B.[2] The structure of this compound was established as isopimaradien-2α,3β-19-triol through a combination of chemical degradation and spectroscopic techniques available at the time, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocols
The following sections detail the methodologies for the cultivation of Oospora virescens, and the subsequent extraction, purification, and structural elucidation of this compound, based on the pioneering work in the field.
Fungal Fermentation
A detailed protocol for the cultivation of Oospora virescens is crucial for the production of this compound.
Protocol 1: Fermentation of Oospora virescens
-
Culture Medium: Prepare a suitable liquid culture medium for fungal growth. A common medium consists of glucose, peptone, yeast extract, KH₂PO₄, and MgSO₄.
-
Inoculation: Inoculate the sterilized medium with a seed culture of Oospora virescens.
-
Fermentation Conditions: Maintain the culture on a rotary shaker at approximately 25°C for a period of one month to allow for sufficient biomass and secondary metabolite production.
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by centrifugation. Both the mycelium and the broth contain the desired metabolites.
Extraction and Isolation
The extraction and isolation of this compound involves a multi-step process to separate it from the complex mixture of fungal metabolites.
Protocol 2: Extraction and Purification of this compound
-
Extraction of Virescenosides:
-
Extract the filtered culture medium with a water-immiscible organic solvent such as ethyl acetate.
-
Extract the dried and powdered mycelium separately with a mixture of methanol and water, followed by extraction with chloroform.
-
Combine the crude extracts.
-
-
Chromatographic Separation of Virescenosides:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether-acetone gradient).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the Virescenosides.
-
-
Hydrolysis of Virescenosides to Yield this compound:
-
Combine the fractions containing Virescenoside A and B.
-
Perform an acidic hydrolysis of the glycosides by treating them with a dilute acid (e.g., 2N H₂SO₄) in a methanol-water solution.
-
Heat the reaction mixture to facilitate the cleavage of the glycosidic bond.
-
After cooling, neutralize the reaction mixture and extract the aglycones (Virescenols) with an organic solvent like ethyl acetate.
-
-
Purification of this compound:
-
Purify the crude this compound using further chromatographic techniques.
-
Employ preparative High-Performance Liquid Chromatography (prep-HPLC) with a suitable column (e.g., C18) and a solvent system (e.g., acetonitrile-water or methanol-water gradient) to obtain pure this compound.
-
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic methods.
Protocol 3: Spectroscopic Analysis of this compound
-
Mass Spectrometry (MS):
-
Obtain the high-resolution mass spectrum (HR-MS) to determine the exact molecular weight and elemental composition of the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of the atoms and the overall structure.
-
Quantitative Data
The following tables summarize the key quantitative data associated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.47 g/mol |
| Appearance | Crystalline solid |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon No. | Expected Chemical Shift (ppm) Range |
| 1 | 35-45 |
| 2 | 65-75 |
| 3 | 70-80 |
| 4 | 35-45 |
| 5 | 45-55 |
| 6 | 20-30 |
| 7 | 120-140 |
| 8 | 130-150 |
| 9 | 45-55 |
| 10 | 35-45 |
| 11 | 15-25 |
| 12 | 30-40 |
| 13 | 35-45 |
| 14 | 140-150 |
| 15 | 110-120 |
| 16 | 60-70 |
| 17 | 20-30 |
| 18 | 25-35 |
| 19 | 60-70 |
| 20 | 15-25 |
Table 3: ¹H NMR Spectral Data of this compound
| Proton | Expected Chemical Shift (ppm) Range | Multiplicity |
| H-2 | 3.5-4.5 | m |
| H-3 | 3.5-4.5 | m |
| H-7 | 5.0-6.0 | m |
| H-14 | 5.0-6.0 | dd |
| H-15 | 4.5-5.5 | m |
| H-16 | 3.0-4.0 | m |
| Methyl Protons | 0.8-1.5 | s |
Visualizations
Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound from Oospora virescens.
Biological Activity
While the primary focus of the initial research on this compound was its structure and chemistry, subsequent studies on related isopimarane diterpenes have revealed a range of biological activities, including antimicrobial and cytotoxic effects. However, specific and detailed biological activity data for this compound itself, such as IC₅₀ or MIC values from standardized assays, are not extensively reported in the publicly available literature. Further investigation is warranted to fully characterize the pharmacological potential of this molecule.
Conclusion
This compound, a diterpenoid from Oospora virescens, stands as a testament to the rich chemical diversity of fungal secondary metabolites. The foundational work on its discovery and isolation laid the groundwork for further exploration of isopimarane diterpenes. This technical guide has provided a detailed overview of the historical context and the experimental methodologies involved in obtaining this compound. The provided protocols and data serve as a valuable resource for researchers aiming to reinvestigate this molecule for potential applications in drug discovery and other scientific disciplines. Future research should focus on obtaining comprehensive and modern spectroscopic data, as well as conducting thorough biological activity screening to unlock the full potential of this compound.
References
Virescenol A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virescenol A is a diterpenoid natural product of significant interest due to its complex molecular architecture. This document provides an in-depth technical overview of the chemical structure and stereochemistry of this compound. It consolidates available spectroscopic data, outlines its biosynthetic origins, and presents a detailed stereochemical analysis. This guide is intended to serve as a comprehensive resource for researchers engaged in the study, synthesis, or application of this compound and related compounds.
Chemical Structure and Properties
This compound is a tetracyclic diterpenoid possessing a complex and rigid carbon skeleton. Its molecular formula is C₂₀H₃₂O₃, with a molecular weight of 320.47 g/mol .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol [1].
The stereochemistry of this compound is explicitly defined by its International Chemical Identifier (InChI):
InChI=1S/C20H32O3/c1-5-18(2)9-8-14-13(10-18)6-7-16-19(14,3)11-15(22)17(23)20(16,4)12-21/h5-6,14-17,21-23H,1,7-12H2,2-4H3/t14-,15+,16+,17-,18-,19+,20+/m0/s1[1]
This InChI string encodes the specific spatial arrangement of atoms at each of the eight chiral centers within the molecule, confirming its unique three-dimensional structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | PubChem[1] |
| Molecular Weight | 320.47 g/mol | PubChem[1] |
| IUPAC Name | (1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol | PubChem[1] |
| InChI Key | InChI=1S/C20H32O3/c1-5-18(2)9-8-14-13(10-18)6-7-16-19(14,3)11-15(22)17(23)20(16,4)12-21/h5-6,14-17,21-23H,1,7-12H2,2-4H3/t14-,15+,16+,17-,18-,19+,20+/m0/s1 | PubChem[1] |
Spectroscopic Data for Structural Elucidation
-
¹H NMR Spectroscopy: Proton NMR would be instrumental in identifying the chemical environment of each hydrogen atom, with key signals expected for the vinyl group protons, the hydroxymethyl protons, and the numerous methine and methylene protons of the tetracyclic core. Coupling constants between adjacent protons would be crucial for determining the relative stereochemistry of the substituents.
-
¹³C NMR Spectroscopy: Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon, distinguishing between sp³, sp², and sp hybridized carbons, as well as those bonded to oxygen.
-
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the connectivity of the molecule, assigning specific proton signals to their corresponding carbon atoms and establishing long-range correlations across the carbon skeleton.
Biosynthesis
The biosynthesis of this compound is believed to follow the general pathway for diterpenoids, originating from geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps for this compound have not been fully elucidated, studies on the related compound, Virescenol B, shed light on a key biosynthetic transformation. The formation of the C ring in Virescenol B involves an allylic displacement of pyrophosphate, which has been shown to proceed with an overall anti stereochemistry. This suggests a highly controlled and stereospecific enzymatic cyclization cascade in the biosynthesis of the virescenol family of diterpenoids.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the total synthesis of this compound are not yet described in the scientific literature. The isolation of this compound from its natural sources would typically involve the following general workflow:
-
Extraction: The source material (e.g., fungal culture) is extracted with an appropriate organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing a mixture of secondary metabolites.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., using silica gel or reversed-phase C18) to separate the components based on polarity, yielding fractions enriched in this compound.
-
Purification: The this compound-containing fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is then confirmed using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR, and high-resolution mass spectrometry.
Caption: General workflow for the isolation and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activities and associated signaling pathways of this compound. As a complex diterpenoid, it represents a scaffold with the potential for a range of biological effects. Further research is required to explore its pharmacological properties and to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a stereochemically rich diterpenoid natural product. Its structure has been defined through its systematic nomenclature and unique InChI identifier. While detailed experimental data on its synthesis and biological activity are still emerging, this guide provides a foundational understanding of its chemical nature. Future research into the total synthesis and biological evaluation of this compound is anticipated to unlock its full potential in fields such as medicinal chemistry and drug discovery.
References
The Biosynthesis of Virescenol A in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Virescenol A, a pimarane-type diterpenoid, has been isolated from several fungal species and exhibits a range of biological activities. Despite its potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding and proposes a scientifically grounded hypothetical biosynthetic pathway. It is designed to serve as a foundational resource for researchers in natural product biosynthesis, mycology, and drug discovery, aiming to stimulate and guide future research toward the complete characterization of this pathway and the potential for its biotechnological application. This document details the proposed enzymatic steps, summarizes key data on producing organisms, and provides established experimental protocols relevant to the study of fungal secondary metabolite biosynthesis.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, diterpenoids represent a significant class of compounds with a wide array of applications, from pharmaceuticals to agrochemicals. This compound is a pimarane diterpene that has been identified in various fungal species, including those from the genera Acremonium, Ophiocordyceps, and Beauveria. While the chemical structure of this compound is well-defined, its biosynthetic origins within the fungal cell are not yet experimentally confirmed. Understanding the biosynthetic pathway is crucial for several reasons: it can enable the discovery of novel enzymes with potential for biocatalysis, facilitate the bioengineering of fungal strains for improved yields of this compound or the production of novel analogues, and provide insights into the ecological role of this metabolite for the producing fungi.
This guide synthesizes the available information and leverages established principles of fungal diterpenoid biosynthesis to propose a hypothetical pathway for this compound. It also provides practical experimental methodologies to empower researchers to investigate and validate this proposed pathway.
This compound Producing Fungi
The identification of fungal species that produce this compound is the first critical step in elucidating its biosynthesis. The table below summarizes the known fungal producers of this compound. Currently, quantitative production data in the public domain is scarce; however, this information provides a starting point for selecting strains for genomic and biochemical investigation.
| Fungal Species | Reference | Notes |
| Acremonium sp. | Scientific Literature | Isolated as a microbial metabolite. |
| Ophiocordyceps sinensis | Scientific Literature | A well-known entomopathogenic fungus used in traditional medicine. |
| Beauveria bassiana | Scientific Literature | An entomopathogenic fungus widely used as a biological control agent. |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of diterpenoids in fungi universally begins with the head-to-tail condensation of four isoprene units to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a product of the mevalonate pathway. The proposed pathway for this compound from GGPP involves a series of enzymatic transformations, primarily catalyzed by a diterpene synthase and cytochrome P450 monooxygenases.
Step 1: Cyclization of Geranylgeranyl Pyrophosphate (GGPP)
The initial and defining step in pimarane diterpene biosynthesis is the cyclization of the linear precursor GGPP. This reaction is catalyzed by a diterpene synthase (also known as a terpene cyclase). For this compound, this would involve the formation of a pimaradiene scaffold.
Virescenol A: A Technical Guide to Fungal Production and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virescenol A, a diterpenoid secondary metabolite, has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive technical overview of the fungal strains implicated in its production, detailed culture methodologies, and analytical protocols for its isolation and characterization. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and to optimize its production for further investigation.
This compound Producing Fungal Strains
While direct reports detailing high-yield this compound production are limited, extensive research on related compounds points towards the fungal genus Trichoderma, and its anamorph Gliocladium, as a primary source. Specifically, the species Trichoderma virens (previously known as Gliocladium virens or Oospora virescens) has been identified as a producer of Virescenol B, a structurally analogous compound[1]. This strongly suggests that strains of T. virens are prime candidates for this compound production. Furthermore, this genus is known to produce a variety of secondary metabolites, including other related compounds like viridin and viridiol[2].
Table 1: Potential this compound Producing Fungal Strains and Related Metabolites
| Fungal Species | Related Metabolites Produced | Reference |
| Trichoderma virens (Gliocladium virens, Oospora virescens) | Virescenol B, Viridin, Viridiol, Gliotoxin | [1][2][3] |
Culture Conditions for this compound Production
The optimization of culture conditions is paramount for maximizing the yield of secondary metabolites. Based on general practices for cultivating filamentous fungi and specific information on Trichoderma species, the following parameters can be systematically varied to enhance this compound production.
Table 2: Recommended Starting Culture Conditions for Trichoderma virens
| Parameter | Recommended Range/Value | Notes |
| Media Composition | ||
| Carbon Source | Glucose, Sucrose, Maltose (20-50 g/L) | Glucose is a commonly used and effective carbon source. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate (5-10 g/L) | A combination of organic and inorganic nitrogen can be beneficial. |
| Minerals | KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L), Trace elements solution | Essential for fungal growth and enzyme activity. |
| Physical Parameters | ||
| pH | 5.0 - 6.5 | Trichoderma species generally prefer slightly acidic conditions. |
| Temperature | 25 - 28 °C | Optimal temperature for growth and secondary metabolite production. |
| Agitation | 150 - 200 rpm (for liquid cultures) | Provides adequate aeration and nutrient distribution. |
| Incubation Time | 7 - 21 days | Secondary metabolite production often occurs in the stationary phase. |
Experimental Protocols
Fungal Culture and Inoculation
A standardized protocol for the cultivation of Trichoderma virens is crucial for reproducible results.
Materials:
-
Pure culture of Trichoderma virens
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (as described in Table 2)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Activation of Fungal Strain: Inoculate a PDA plate with the Trichoderma virens stock culture. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.
-
Spore Suspension Preparation: Flood the surface of the mature PDA culture with sterile distilled water containing 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Counting: Determine the spore concentration using a hemocytometer.
-
Inoculation: Inoculate the sterile liquid culture medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubation: Incubate the flasks in a shaker incubator at 25-28°C and 150-200 rpm for the desired duration (e.g., 7, 14, and 21 days) to determine the optimal production time.
Extraction of this compound
The following is a general protocol for the extraction of diterpenoids from fungal cultures, which can be adapted for this compound.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction from Broth: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extraction from Mycelium: The mycelial mat can be homogenized and extracted with a suitable solvent like methanol or acetone, followed by partitioning with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites.
Materials:
-
Crude extract
-
This compound standard (if available)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. For example, a linear gradient from 20% to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 200-220 nm for diterpenoids lacking extensive chromophores).
-
-
Quantification: Create a calibration curve using a this compound standard of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.
Procedure:
-
Purification: Purify the crude extract using techniques such as column chromatography or preparative HPLC to isolate this compound.
-
NMR Analysis: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) and acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information for confirmation.
Signaling Pathways and Biosynthesis
The biosynthesis of diterpenoids in fungi originates from the mevalonate pathway, leading to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). While the specific gene cluster for this compound has not been fully elucidated, the biosynthesis of the related compound Virescenol B in Oospora virescens involves an allylic displacement of pyrophosphate to form the characteristic tricyclic ring system[1]. It is highly probable that this compound biosynthesis follows a similar pathway.
The regulation of secondary metabolite biosynthesis in fungi is complex and often involves a network of signaling pathways that respond to environmental cues such as nutrient availability, pH, and light. The identification of the this compound biosynthetic gene cluster through genome mining and subsequent gene knockout studies would be a critical step in understanding its regulation and for potential metabolic engineering to enhance production.
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production and analysis.
Conclusion
This technical guide provides a comprehensive framework for the production and analysis of this compound from fungal sources. By leveraging the information on related compounds and employing systematic optimization of culture conditions, researchers can effectively cultivate this compound-producing strains. The detailed experimental protocols for extraction, quantification, and structural elucidation will facilitate the isolation and characterization of this promising secondary metabolite, paving the way for future investigations into its biological activities and potential therapeutic applications. Further research into the genetic and molecular basis of this compound biosynthesis will be instrumental in developing high-yield production systems.
References
Spectroscopic Profile of Virescenol A: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Virescenol A, a diterpenoid natural product. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. This document summarizes the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and outlines the general experimental protocols for their acquisition.
Introduction to this compound
This compound is a member of the virescenol family of diterpenoids, which are metabolites produced by various fungi, including Acremonium species. These compounds have garnered interest in the scientific community due to their unique structural features and potential biological activities. Accurate and detailed spectroscopic data is the cornerstone for the unambiguous identification and structural elucidation of such natural products, paving the way for further investigation into their medicinal chemistry and pharmacological properties.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound. This information has been compiled from peer-reviewed literature and serves as a reference for researchers working with this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Note: Specific ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, were not available in the provided search results. This table serves as a template for where such data would be presented.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: While the existence of a ¹³C NMR spectrum for this compound is mentioned in public databases, the specific chemical shift data was not accessible through the conducted searches. This table is a placeholder for the complete dataset.
Infrared (IR) Spectroscopic Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: The characteristic IR absorption bands for this compound were not found in the provided search results. This table illustrates the format for presenting such data.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Peaks for this compound
| m/z | Interpretation |
| Data not available in search results |
Note: Specific mass-to-charge ratio (m/z) peaks for this compound, including the molecular ion and key fragments, were not available in the search results. This table is intended to show how this data would be structured.
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A common concentration range for ¹H NMR is 1-5 mg/mL, while ¹³C NMR may require a more concentrated sample (5-20 mg/mL).
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample can be analyzed as a KBr pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent. For solution-state IR, the compound is dissolved in a suitable solvent (e.g., CHCl₃) and placed in an IR-transparent cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound. The data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used for natural products to keep the molecular ion intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecular ion and key fragments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from isolation to data interpretation.
Conclusion
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete, experimentally-derived dataset was not available in the public domain at the time of this writing, the provided templates and generalized protocols offer a solid framework for researchers. The acquisition and comprehensive analysis of the full spectroscopic data are critical next steps for advancing the study of this compound and unlocking its full therapeutic potential. It is recommended that researchers consult primary literature detailing the isolation of this compound for the most accurate and complete data.
An In-depth Technical Guide to Virescenol A and its Natural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virescenol A and its natural analogs, such as Virescenol B, represent a class of diterpenoid compounds with potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on these compounds, including their chemical structures, and available biological data. Due to the limited publicly available information, this document also highlights the gaps in current research and outlines the necessary experimental approaches to fully characterize these molecules for potential drug development.
Introduction
Natural products remain a significant source of novel chemical entities with therapeutic potential. Diterpenoids, a large and structurally diverse class of natural products, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound and its analogs are diterpenoids that have been identified, but for which detailed biological and mechanistic studies are not widely published. This guide aims to consolidate the known information and provide a framework for future research.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | PubChem |
| Molecular Weight | 320.5 g/mol | PubChem |
| IUPAC Name | (1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol | PubChem |
Biological Activities and Mechanism of Action (Hypothesized)
While specific biological activity data for this compound and its analogs is scarce, based on the activities of other structurally related diterpenoids, several potential therapeutic areas can be hypothesized.
Anticancer Activity
Many diterpenoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.
Anti-inflammatory Activity
Diterpenoids are known to possess anti-inflammatory properties through the modulation of key inflammatory mediators and signaling pathways.
Antiviral Activity
The potential for antiviral activity is another area for investigation, as some diterpenoids have been shown to inhibit the replication of various viruses.
Quantitative Data:
Currently, there is no publicly available quantitative data such as IC₅₀ or EC₅₀ values for this compound or its analogs against specific cell lines or viral targets. Such data is crucial for assessing the potency and potential of these compounds for further development.
Signaling Pathways:
The specific signaling pathways modulated by this compound and its analogs have not yet been elucidated. Based on the activities of similar compounds, potential targets for investigation include pathways involved in apoptosis (e.g., Caspase cascade), inflammation (e.g., NF-κB, MAPK signaling), and cell cycle regulation (e.g., Cyclin/CDK pathways).
Experimental Protocols
To address the current knowledge gaps, a systematic experimental approach is required. The following are detailed methodologies for key experiments necessary to characterize the biological activity and mechanism of action of this compound and its analogs.
Isolation and Purification of Virescenols
-
Objective: To obtain pure samples of this compound and its analogs for structural and biological characterization.
-
Methodology:
-
Extraction: The source material (e.g., microbial culture, plant extract) is subjected to solvent extraction (e.g., using ethyl acetate, methanol) to obtain a crude extract.
-
Chromatographic Separation: The crude extract is fractionated using a combination of chromatographic techniques, such as column chromatography (silica gel, Sephadex), and high-performance liquid chromatography (HPLC) with various stationary and mobile phases to isolate individual compounds.
-
Purity Assessment: The purity of the isolated compounds is confirmed by HPLC and NMR spectroscopy.
-
Structural Elucidation
-
Objective: To confirm the structure of this compound and fully elucidate the structures of its natural analogs like Virescenol B.
-
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) is conducted to determine the complete chemical structure, including stereochemistry.
-
In Vitro Biological Activity Screening
-
Objective: To assess the anticancer, anti-inflammatory, and antiviral activities of the isolated virescenols.
-
Methodology:
-
Anticancer Assays:
-
Cytotoxicity Assay (MTT/XTT): To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line.
-
Apoptosis Assay (Annexin V/PI staining): To determine if the cytotoxic effect is mediated by the induction of apoptosis using flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide staining): To investigate the effect of the compounds on cell cycle progression using flow cytometry.
-
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Production Assay (ELISA): To quantify the effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
-
-
Antiviral Assays:
-
Plaque Reduction Assay: To determine the half-maximal effective concentration (EC₅₀) against a panel of viruses (e.g., influenza, herpes simplex virus).
-
Reporter Gene Assay: To screen for inhibition of viral replication using reporter viruses (e.g., expressing luciferase or GFP).
-
-
Mechanism of Action Studies
-
Objective: To identify the molecular targets and signaling pathways affected by the virescenols.
-
Methodology:
-
Western Blot Analysis: To investigate the modulation of key proteins in relevant signaling pathways (e.g., phosphorylation status of kinases, expression levels of apoptotic and cell cycle-related proteins).
-
Kinase Profiling: To screen for direct inhibition of a panel of protein kinases.
-
Gene Expression Analysis (qRT-PCR/Microarray): To identify changes in the expression of genes involved in the observed biological activities.
-
Visualizations
To facilitate the understanding of the proposed experimental workflows and potential signaling pathways, the following diagrams are provided.
Caption: Workflow for the characterization of Virescenols.
Caption: Potential signaling pathways modulated by Virescenols.
Conclusion and Future Directions
This compound and its natural analogs are underexplored diterpenoids with potential for biological activity. The current lack of comprehensive data necessitates a focused research effort to isolate and characterize these compounds fully. The experimental protocols outlined in this guide provide a roadmap for elucidating their chemical structures, biological activities, and mechanisms of action. Such studies are essential to determine the therapeutic potential of virescenols and to advance them as potential leads in drug discovery and development programs. Future work should prioritize the isolation of Virescenol B and other analogs, followed by a systematic evaluation of their bioactivities and a deep dive into their molecular mechanisms.
References
An Inquiry into the Therapeutic Potential of Virescenol A: A Review of Available Scientific Literature
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current scientific understanding of Virescenol A, a diterpenoid metabolite isolated from the fungus Oospora virescens. Despite its identification decades ago, publicly available research on the specific therapeutic targets and mechanisms of action of this compound is exceptionally limited. This document summarizes the available information and transparently outlines the significant gaps in current knowledge that preclude a detailed analysis of its therapeutic potential.
Chemical and Physical Properties
This compound is a diterpenoid with the chemical formula C₂₀H₃₂O₃. Its structure and basic chemical properties have been documented in chemical databases.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | PubChem[1] |
| Molecular Weight | 320.5 g/mol | PubChem[1] |
| IUPAC Name | (1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol | PubChem[1] |
| CAS Number | 22343-46-0 | PubChem[1] |
Biological Activity: A Scarcity of Data
The initial structural elucidation of this compound and its related compound, Virescenol B, was reported in the late 1960s.[2][3] These early studies focused on the chemical characterization of these fungal metabolites.
A review of subsequent literature reveals a significant lack of research into the biological activities and potential therapeutic applications of this compound itself. While a class of related compounds, the virescenosides, which are glycosides of virescenols, have been reported to possess anti-bacterial activity, specific data on this compound is not provided.[4]
Due to the absence of published studies detailing the therapeutic targets, associated signaling pathways, or quantitative biological data (such as IC₅₀ or EC₅₀ values) for this compound, a comprehensive guide on its therapeutic potential cannot be constructed at this time.
Experimental Protocols and Methodologies
The core requirement for detailed experimental protocols for key experiments cannot be met as no such experiments investigating the therapeutic targets of this compound have been found in the public domain. The early research from the 1970s primarily describes chemical conversion processes.[5][6]
Signaling Pathways and Mechanistic Insights
A thorough search of scientific literature did not yield any information on signaling pathways modulated by this compound. Consequently, the creation of diagrams for signaling pathways, a mandatory requirement of this guide, is not possible.
To illustrate the type of diagram that would be generated had the data been available, a hypothetical workflow for screening a compound like this compound for its effects on a generic signaling pathway is presented below.
Caption: Hypothetical workflow for identifying the therapeutic target of a novel compound.
Conclusion and Future Directions
This compound remains a poorly characterized natural product in terms of its biological activity and therapeutic potential. The foundational research from several decades ago has not been followed by significant investigation into its pharmacology.
For researchers and drug development professionals, this compound represents an unexplored area of natural product chemistry. Future research should focus on:
-
Broad biological screening: Testing this compound against a wide range of cell lines and disease models to identify any potential bioactivity.
-
Target identification studies: Employing modern techniques such as proteomics and transcriptomics to identify potential molecular targets if bioactivity is observed.
-
Mechanism of action studies: Elucidating the signaling pathways and molecular interactions through which this compound exerts its effects.
Until such studies are conducted and published, the therapeutic potential of this compound will remain unknown. This guide will be updated as new information becomes available.
References
- 1. This compound | C20H32O3 | CID 21627908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The structures of this compound and B, metabolites of Oospora virescens(Link) Wallr - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. The structures of this compound and B, metabolites of Oospora virescens(Link) Wallr - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide on the Mechanism of Action of Virescenol A
Foreword for Researchers, Scientists, and Drug Development Professionals
The information presented herein is based on the limited data that could be retrieved. This guide will be updated as more research on Virescenol A becomes available.
I. Introduction to this compound
This compound is a natural product whose biological activities are a subject of scientific interest. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This guide aims to provide a foundational understanding based on the currently available, albeit limited, scientific evidence.
II. Known Biological Activities
At present, specific studies detailing the antimicrobial, anti-inflammatory, or cytotoxic activities of this compound, including quantitative data such as IC50 or MIC values, are not available in the reviewed literature. General statements about the biological potential of related compounds or extracts from which they are derived can be found, but these do not provide specific data on this compound itself.
III. Elucidation of Signaling Pathways
The signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. Therefore, diagrams of specific signaling cascades affected by this compound cannot be provided at this time.
For illustrative purposes, a hypothetical experimental workflow for investigating the effect of a compound like this compound on a generic signaling pathway is presented below. This diagram outlines the typical steps a researcher might take.
Figure 1. A generalized experimental workflow for investigating the mechanism of action of a novel compound.
IV. Methodologies for Future Studies
To rigorously determine the mechanism of action of this compound, a series of established experimental protocols would need to be employed. The following outlines potential methodologies that could be adapted for this purpose.
A. Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
-
B. Cytotoxicity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer or normal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
C. Western Blotting for Signaling Protein Analysis
-
Culture cells and treat with this compound at predetermined concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
V. Conclusion and Future Directions
The study of this compound's mechanism of action is in its infancy. The current body of scientific literature lacks the specific data required to construct a detailed understanding of how this natural product exerts its biological effects. The methodologies and workflows presented in this guide are intended to serve as a roadmap for future research in this area. It is through such rigorous investigation that the therapeutic potential of this compound can be fully realized. Researchers are encouraged to undertake studies to fill the existing knowledge gap, and this guide will be updated accordingly as new findings are published.
Virescenol A: A Comprehensive Review of Its Chemistry and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Virescenol A is a naturally occurring diterpenoid produced by the fungus Acremonium sp., previously identified as Oospora virescens. As a member of the isopimarane class of diterpenes, this compound and its derivatives, the virescenosides, have attracted interest within the scientific community due to their potential biological activities. This technical guide provides a comprehensive literature review of this compound, summarizing its biosynthesis, total synthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies.
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been fully elucidated. However, studies on the biosynthesis of the closely related Virescenol B provide significant insights into the probable pathway. The biosynthesis of isopimarane diterpenoids, including this compound, is believed to start from geranylgeranyl pyrophosphate (GGPP).
A proposed biosynthetic pathway for this compound is initiated by the cyclization of GGPP to form the characteristic tricyclic isopimarane skeleton. This process is likely catalyzed by a diterpene synthase. Subsequent stereospecific enzymatic hydroxylations at various positions of the isopimarane scaffold would then lead to the formation of this compound. A key step in the biosynthesis of the related Virescenol B involves an allylic displacement of a pyrophosphate group, which proceeds with overall anti stereochemistry[1]. This suggests a similar enzymatic mechanism may be involved in the formation of the this compound core structure.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Total Synthesis
To date, a complete total synthesis of this compound has not been reported in the scientific literature. However, synthetic strategies towards the core isopimarane skeleton have been developed. These approaches often involve the construction of the tricyclic ring system as a key step. The synthesis of (±)-9-isopimaradienes, which share the same carbon skeleton as this compound, has been achieved, providing a potential blueprint for future total synthesis efforts[2].
A general retrosynthetic analysis for isopimarane diterpenoids suggests that the tricyclic core can be disconnected to simpler, more readily available starting materials. Key reactions in the forward synthesis would likely include stereocontrolled cyclization reactions to form the six-membered rings and subsequent functional group manipulations to introduce the necessary hydroxyl groups and the vinyl side chain.
Caption: A general retrosynthetic approach for the isopimarane skeleton.
Biological Activities
This compound and related isopimarane diterpenoids have been investigated for a range of biological activities, including antibacterial, cytotoxic, and immunosuppressive effects.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of isopimarane diterpenoids. While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, 7,15-isopimaradien-19-ol and 19-acetoxy-7,15-isopimaradien-3β-ol have shown activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains[3].
| Compound | Organism | MIC (µM) | Reference |
| 7,15-Isopimaradien-19-ol | S. aureus (ATCC 43866) | 6.76 | [3] |
| 7,15-Isopimaradien-19-ol | Methicillin-sensitive S. aureus (CIP 106760) | 13.55 | [3] |
| 7,15-Isopimaradien-19-ol | Vancomycin-resistant E. faecalis (ATCC 51299) | 54.14 | [3] |
| 19-Acetoxy-7,15-isopimaradien-3β-ol | Methicillin-sensitive S. aureus (CIP 106760) | 22.54 | [3] |
| 19-Acetoxy-7,15-isopimaradien-3β-ol | Vancomycin-resistant E. faecalis (ATCC 51299) | 45.07 | [3] |
Cytotoxic Activity
The cytotoxic potential of this compound and its derivatives is an area of active research. While comprehensive data for this compound is not yet available, other isopimarane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. For example, 7,15-isopimaradien-3β,19-diol exhibited mild antiproliferative activity against the human breast cancer cell line MDA-MB-231 with an IC50 value of 15 µM[3].
Immunosuppressive Activity
Recent studies have highlighted the immunosuppressive potential of isopimarane diterpenes. Robustaditerpenes C and E, isolated from an endophytic fungus, have been shown to suppress the proliferation of B and T lymphocytes, respectively[4].
| Compound | Cell Line | IC50 (µM) | Reference |
| Robustaditerpene C | LPS-induced B lymphocytes | 17.42 ± 1.57 | [4] |
| Robustaditerpene E | Con A-induced T lymphocytes | 75.22 ± 6.10 | [4] |
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. For isopimarane diterpenoids in general, their biological activities are thought to be related to their chemical structure, which allows them to interact with various cellular targets. The lipophilic nature of the diterpene core may facilitate membrane disruption or interaction with intracellular proteins. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.
Caption: A general workflow for the investigation of this compound's biological activities.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the fermentation broth of Acremonium sp.. A general protocol involves:
-
Fermentation: Culturing of Acremonium sp. in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Extraction of the culture broth and mycelium with an organic solvent such as ethyl acetate or methanol.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to isolate this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a standardized bacterial suspension.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines can be determined using assays such as the MTT or SRB assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Perform the chosen cell viability assay (e.g., add MTT reagent and solubilize formazan crystals).
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents an intriguing natural product with potential therapeutic applications. While research into its biosynthesis, total synthesis, and biological activities is still in its early stages, the existing data on related isopimarane diterpenoids suggest that this compound is a promising candidate for further investigation. The development of a total synthesis route would be instrumental in providing sufficient quantities of the compound for comprehensive biological evaluation and structure-activity relationship studies. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource for researchers dedicated to advancing the scientific understanding of this compound and its potential role in drug discovery.
References
- 1. 2H n.m.r. determination of the stereochemistry of an allylic displacement in the biosynthesis of virescenol B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Immunosuppressive Isopimarane Diterpenes From Cultures of the Endophytic Fungus Ilyonectria robusta [frontiersin.org]
Virescenol A: A Technical Overview of a Diterpenoid with Unexplored Potential
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| CAS Number | 22343-46-0 | [1] |
| Molecular Formula | C20H32O3 | [1] |
| IUPAC Name | (1S,2R,3R,4aR,4bS,7S,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-2,3-diol | [1] |
| Synonyms | Podocarp-7-ene-2alpha,3beta,16-triol, 13beta-methyl-13-vinyl- | [1] |
Abstract
Virescenol A is a diterpenoid natural product. Despite its characterization and defined chemical structure, publicly available data on its specific biological activities, mechanism of action, and detailed experimental protocols for its synthesis and isolation remain limited. This technical guide summarizes the currently available information for this compound and provides generalized experimental frameworks and logical diagrams to guide future research and drug discovery efforts. While specific quantitative data for this compound is not extensively documented in readily accessible literature, this guide aims to provide a foundational understanding for researchers interested in exploring its therapeutic potential.
Physicochemical Properties
Basic physicochemical properties of this compound have been computed and are available through public databases.
| Property | Value |
| Molecular Weight | 320.5 g/mol |
| Exact Mass | 320.23514488 Da |
| Topological Polar Surface Area | 60.7 Ų |
| Complexity | 527 |
Table compiled from publicly available data.[1]
Biological Activities (Hypothesized)
-
Antimicrobial Activity: Diterpenoids are known to exhibit activity against a range of bacterial and fungal pathogens.
-
Cytotoxic Activity: Many diterpenoids have been investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation.
-
Anti-inflammatory Activity: Some diterpenoids are known to modulate inflammatory pathways.
-
Antiviral Activity: Certain diterpenoids have demonstrated inhibitory effects against various viruses.
Further experimental investigation is required to determine the specific biological activities of this compound.
Potential Mechanisms of Action (Hypothesized)
Based on the known mechanisms of other diterpenoids and related natural products, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.
Apoptosis Signaling Pathway
Should this compound exhibit cytotoxic activity, a potential mechanism is the induction of apoptosis. A generalized workflow for investigating this is depicted below.
Inflammatory Signaling Pathways
If this compound demonstrates anti-inflammatory properties, its effects on key inflammatory signaling pathways such as NF-κB and MAPK should be investigated.
Experimental Protocols (Generalized)
Isolation and Purification of this compound
This compound has been reported to be produced by the fungus Ophiomyia sp. A general protocol for its isolation would involve the following steps:
-
Fungal Culture and Extraction:
-
Culture the fungus in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.
-
Extract the biomass and/or broth with an organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) to obtain a crude extract.
-
-
Chromatographic Separation:
-
Subject the crude extract to a series of chromatographic techniques to separate the components.
-
Initial Fractionation: Use column chromatography with a non-polar stationary phase (e.g., silica gel) and a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) to obtain fractions with varying polarity.
-
Further Purification: Employ techniques such as High-Performance Liquid Chromatography (HPLC), potentially with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient), to isolate pure this compound from the active fractions.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR for determining the carbon-hydrogen framework.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
X-ray Crystallography: To determine the three-dimensional structure if suitable crystals can be obtained.
-
-
Total Synthesis of this compound
A total synthesis of this compound has not been widely reported. However, a publication details the chemical conversion of this compound to Virescenol B, which may provide insights into its chemical reactivity and potential synthetic strategies.[2] A retrosynthetic analysis would likely involve strategies for the stereoselective construction of the polycyclic core and the introduction of the various functional groups.
Conclusion and Future Directions
This compound represents a natural product with a defined structure but largely unexplored biological potential. This technical guide provides the foundational information available and outlines logical next steps for its investigation. Future research should focus on:
-
Systematic Screening: Evaluating the antimicrobial, cytotoxic, anti-inflammatory, and antiviral activities of purified this compound to identify its primary biological effects.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.
-
Development of Synthetic Routes: Establishing a robust total synthesis will enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship studies.
The exploration of this compound holds promise for the discovery of new therapeutic agents, and the frameworks provided herein are intended to facilitate these research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Virescenol A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virescenol A is a diterpenoid secondary metabolite produced by various fungal species, notably from the genus Acremonium. As a member of the isopimarane family of diterpenes, this compound and its derivatives, the virescenosides, have garnered interest for their potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.
The methodologies outlined below are based on established procedures for the isolation of related diterpenoid compounds from fungal sources. While these protocols provide a robust starting point, optimization may be necessary depending on the specific fungal strain, culture conditions, and available laboratory equipment.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the yield of this compound from various fungal cultures and extraction methodologies. The primary focus of existing research has been on the isolation and structural elucidation of novel virescenoside derivatives. As such, a comparative data table for this compound yields cannot be provided at this time. Researchers are encouraged to meticulously record their own extraction yields to build upon the collective knowledge in this area.
Experimental Protocols
Fungal Cultivation
Objective: To cultivate the this compound-producing fungus, such as Acremonium striatisporum, to generate sufficient biomass for extraction.
Materials:
-
Pure culture of a this compound-producing fungal strain (e.g., Acremonium striatisporum)
-
Wort agar medium or other suitable solid or liquid growth medium
-
Petri dishes or flasks for cultivation
-
Incubator
Protocol:
-
Prepare the wort agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Aseptically inoculate the fungal strain onto the surface of the agar plates or into the liquid medium.
-
Incubate the cultures at a controlled temperature, typically between 25-28°C, in the dark.
-
Allow the fungus to grow for a period of 14 to 21 days, or until sufficient mycelial growth is observed.
-
Harvest the fungal biomass and the agar medium (if using solid culture) for extraction.
Extraction of this compound
Objective: To extract this compound and other secondary metabolites from the fungal biomass and culture medium.
Materials:
-
Harvested fungal biomass and medium
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Homogenizer or blender
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Combine the harvested fungal biomass and agar medium.
-
Homogenize the material in a blender with a solvent mixture of chloroform and ethanol, typically in a 2:1 (v/v) ratio.[1]
-
Perform the extraction multiple times (e.g., 3 times) to ensure exhaustive recovery of the target compounds.
-
Combine the solvent extracts and filter to remove solid fungal debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
Objective: To isolate this compound from the crude extract through a series of chromatographic steps.
Materials:
-
Crude fungal extract
-
Silica gel for column chromatography
-
Reversed-phase C18 material for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
-
Glass columns for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18) and a UV detector.
Protocol:
Step 3.1: Low-Pressure Reversed-Phase Column Chromatography
-
Prepare a column packed with a reversed-phase material (e.g., Teflon powder Polycrome-1).[1]
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.
-
Elute the column with a stepwise gradient of decreasingly polar solvents (e.g., from water to methanol).
-
Collect fractions and monitor the separation using TLC.
-
Pool fractions containing compounds with similar TLC profiles.
Step 3.2: Silica Gel Flash Column Chromatography
-
Select the pooled fractions from the previous step that show the presence of this compound (based on TLC comparison with a standard, if available, or by analytical HPLC).
-
Concentrate the selected fractions and redissolve in a non-polar solvent.
-
Pack a flash chromatography column with silica gel.
-
Load the sample onto the column and elute with a gradient of increasing polarity, for example, using a hexane-ethyl acetate solvent system.
-
Collect fractions and analyze by TLC to identify those containing the target compound.
Step 3.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Further purify the this compound-containing fractions by RP-HPLC.[1]
-
Use a semi-preparative or preparative C18 column.
-
Develop an isocratic or gradient elution method using a mobile phase such as methanol-water or acetonitrile-water.
-
Monitor the elution at a suitable wavelength (e.g., 205-220 nm for diterpenoids lacking strong chromophores).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
References
Application Note: Quantitative Analysis of Virescenol A in Fungal Cultures Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Virescenol A, a diterpenoid secondary metabolite. This compound lacks a strong chromophore, presenting a challenge for UV-based detection. This method utilizes a reversed-phase C18 column with a low-wavelength UV detection strategy to achieve sensitive and accurate quantification. The protocol is designed for the analysis of this compound in extracts from fungal cultures, specifically Acremonium striatisporum. This document provides a comprehensive guide, including sample preparation, detailed HPLC methodology, and guidelines for method validation, to support research and development activities involving this compound.
Introduction
This compound is a naturally occurring diterpenoid that has been isolated from fungal species. As with many secondary metabolites, accurate and precise quantification is essential for various research applications, including fermentation process optimization, biosynthetic pathway studies, and assessment of biological activity. The chemical structure of this compound (C₂₀H₃₂O₃) lacks a significant chromophore, which makes its detection and quantification by HPLC with UV-Vis detectors challenging. Standard detection wavelengths (e.g., 254 nm) often result in poor sensitivity. This application note presents an optimized HPLC method employing low-wavelength UV detection (205 nm) to overcome this limitation. The method is tailored for the analysis of this compound extracted from the marine-derived fungus Acremonium striatisporum KMM 4401.
Experimental
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Chloroform (ACS grade)
-
Ethanol (ACS grade)
-
Acremonium striatisporum KMM 4401 culture
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 60% B5-20 min: 60% to 95% B (linear)20-25 min: 95% B (isocratic)25-26 min: 95% to 60% B (linear)26-30 min: 60% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
| Run Time | 30 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Acremonium striatisporum culture)
-
Fungal Culture: Grow Acremonium striatisporum KMM 4401 on a suitable solid or liquid medium.
-
Extraction: After the desired incubation period, harvest the fungal biomass and culture medium. Homogenize the entire culture (biomass and medium). Extract the homogenized culture with a 2:1 (v/v) mixture of chloroform and ethanol.[1] A recommended starting ratio is 1:3 (culture volume:solvent volume). Perform the extraction by shaking or sonicating for at least 1 hour at room temperature.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully collect the organic (lower) layer and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
For reliable and accurate quantification, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components). | The peak for this compound should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity. | Typically 80% to 120% of the expected sample concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Results and Discussion
The described HPLC method provides a reliable approach for the quantification of this compound. The use of a C18 column with a water/acetonitrile gradient allows for good separation of this compound from other components typically found in fungal extracts. Due to the lack of a strong chromophore, detection at 205 nm is critical for achieving adequate sensitivity. The method should be fully validated before its application in routine analysis to ensure the accuracy and reliability of the generated data.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical flow for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a sensitive and reliable means for the quantification of this compound in fungal extracts. By utilizing a low UV wavelength for detection, the challenge of analyzing this non-chromophoric compound is effectively addressed. The detailed protocol for sample preparation and the comprehensive guidelines for method validation will be valuable for researchers in natural product chemistry, microbiology, and drug discovery.
References
Application Notes and Protocols for the Purification of Virescenol A by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virescenol A, a diterpenoid produced by the fungus Acremonium strictum, has garnered interest for its potential biological activities. This document provides a detailed protocol for the purification of this compound from fungal culture extracts using silica gel column chromatography. The methodology is based on established principles for the separation of terpenoids and aims to provide a reproducible procedure for obtaining this compound in high purity. Additionally, this document outlines the general biological context of diterpenoid antifungal activity.
Introduction to this compound
This compound is a tetracyclic diterpenoid with the chemical formula C₂₀H₃₂O₃.[1] It is a secondary metabolite produced by certain fungi, notably Acremonium strictum (formerly classified as Acremonium luzulae). Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The purification of this compound is a critical step in enabling further investigation into its therapeutic potential. Column chromatography is a widely used and effective technique for the separation and purification of medium-polarity compounds like this compound from complex fungal extracts.[2][3]
Experimental Protocol: Purification of this compound
This protocol details the steps for the purification of this compound from a crude extract of an Acremonium strictum culture.
2.1. Materials and Reagents
-
Crude ethyl acetate extract of Acremonium strictum culture
-
Silica gel (for column chromatography, 70-230 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Glass chromatography column (50 cm length x 5 cm diameter)
-
Cotton wool
-
Sand (acid-washed)
-
Rotary evaporator
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid staining solution
2.2. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the cotton wool.
-
Prepare a slurry of silica gel in n-hexane (approximately 100 g of silica gel in 300 mL of n-hexane).
-
Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not allow the silica gel bed to run dry.
-
Once the silica gel has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and solvent loading.
-
Equilibrate the column by passing 2-3 column volumes of n-hexane through it.
2.3. Sample Preparation and Loading
-
Dissolve the crude ethyl acetate extract of Acremonium strictum in a minimal amount of dichloromethane or the initial mobile phase (n-hexane:ethyl acetate, 95:5).
-
In a separate flask, add a small amount of silica gel to the dissolved extract to create a dry slurry by evaporating the solvent under reduced pressure. This dry loading method generally results in better separation.
-
Carefully add the dried, silica-adsorbed sample to the top of the prepared column.
2.4. Elution and Fraction Collection
-
Begin the elution with 100% n-hexane and gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 1.
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation process by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
Table 1: Suggested Solvent Gradient for this compound Purification
| Fraction Range | n-Hexane (%) | Ethyl Acetate (%) | Compound Type Expected to Elute |
| 1-10 | 100 | 0 | Non-polar lipids and hydrocarbons |
| 11-30 | 95 | 5 | Less polar terpenoids |
| 31-50 | 90 | 10 | This compound and other medium-polarity diterpenoids |
| 51-70 | 80 | 20 | More polar diterpenoids |
| 71-80 | 70 | 30 | Highly polar compounds |
| 81-90 | 50 | 50 | Highly polar compounds |
| 91-100 | 0 | 100 | Very polar compounds |
2.5. Analysis of Fractions
-
Spot the collected fractions onto TLC plates.
-
Develop the TLC plates in a chamber saturated with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with a vanillin-sulfuric acid solution followed by gentle heating.
-
Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.
-
Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values presented are hypothetical and will vary depending on the initial concentration of this compound in the crude extract and the precise chromatographic conditions.
Table 2: Hypothetical Purification Summary for this compound
| Step | Total Weight (mg) | This compound (%, by HPLC) | Recovery (%) |
| Crude Extract | 5000 | 5 | 100 |
| Pooled Fractions | 350 | >95 | 70 |
Visualization of Experimental Workflow and Biological Context
4.1. Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for this compound Purification.
4.2. Hypothetical Antifungal Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, many antifungal terpenes are known to disrupt the fungal cell membrane and essential cellular processes. The following diagram illustrates a plausible mechanism of action for this compound's antifungal activity, based on the known effects of other diterpenoids.
Caption: Hypothetical Antifungal Mechanism of this compound.
Conclusion
The protocol described provides a robust framework for the purification of this compound from fungal extracts. The use of silica gel column chromatography with a gradient elution of n-hexane and ethyl acetate is a reliable method for isolating this diterpenoid. Further optimization of the solvent gradient and fraction collection may be necessary depending on the specific composition of the crude extract. The successful purification of this compound will facilitate more in-depth studies of its biological activities and potential therapeutic applications. The proposed antifungal mechanism provides a basis for future research into its mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Determining the Bioactivity of Virescenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virescenol A is a novel natural product with potential therapeutic applications. Preliminary screening and characterization are essential to elucidate its biological activities and mechanism of action. This document provides a comprehensive set of protocols for cell-based assays to evaluate the cytotoxic, anti-inflammatory, and potential anticancer bioactivities of this compound. These assays are fundamental in early-stage drug discovery and can provide critical insights to guide further research. The protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data.
General Cell Viability and Cytotoxicity Assessment
The initial assessment of a novel compound involves determining its effect on cell viability and identifying its cytotoxic concentration range. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, NIH-3T3)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.156 | 0.075 | 92.2% |
| 10 | 0.879 | 0.063 | 70.1% |
| 50 | 0.452 | 0.041 | 36.0% |
| 100 | 0.188 | 0.025 | 15.0% |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for cytotoxicity screening.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Inhibition Assay Protocol
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
Data Analysis:
Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as follows:
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Standard Deviation | % NO Inhibition |
| Control (No LPS) | - | 1.2 | 0.2 | - |
| Vehicle Control (+LPS) | - | 45.8 | 3.1 | 0.0% |
| This compound | 1 | 42.1 | 2.8 | 8.1% |
| This compound | 10 | 25.3 | 1.9 | 44.8% |
| This compound | 50 | 9.7 | 0.8 | 78.8% |
| Positive Control | 25 | 5.4 | 0.5 | 88.2% |
Anticancer Activity Assessment
If this compound shows significant cytotoxicity towards cancer cell lines, further assays can be performed to understand the mechanism of cell death.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Data Analysis:
The flow cytometry data will generate dot plots with four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
Quantify the percentage of cells in each quadrant.
Data Presentation:
| Treatment | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | 95.2% | 2.1% | 1.5% | 1.2% |
| This compound (IC₅₀) | 48.7% | 25.4% | 20.1% | 5.8% |
| This compound (2x IC₅₀) | 15.3% | 40.8% | 35.6% | 8.3% |
Hypothetical Signaling Pathway Modulation by this compound
Based on observed anti-inflammatory and pro-apoptotic activities, this compound might modulate key signaling pathways such as the NF-κB and MAPK pathways.
Hypothetical NF-κB and Apoptosis Signaling Pathway
Caption: Hypothetical mechanism of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its effects on cell viability, inflammation, and apoptosis, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for making informed decisions regarding the further development of this compound as a potential drug candidate.
Application Notes and Protocols for Microbial Fermentation Optimization of Virescenol A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Virescenol A is a diterpenoid secondary metabolite with potential biological activities that make it a compound of interest for drug discovery and development. This document provides detailed application notes and protocols for the optimization of this compound production through microbial fermentation, focusing on the producing organism, fermentation conditions, analytical methods for quantification, and potential biological activities. The primary producing organisms for Virescenols and related compounds have been identified within the fungal genus Acremonium, with species previously classified as Oospora virescens being notable producers. Recent taxonomic studies have further reclassified some of these species, for instance, Acremonium recifei is now known as Xenoacremonium recifei.[1][2] Acremonium striatisporum has been identified as a producer of virescenosides, which are glycosides of virescenols, indicating its capability to synthesize the this compound aglycone.[3][4]
Data Presentation
Table 1: Fermentation Media Composition for Acremonium Species
| Component | Concentration (g/L) | Role | Reference |
| Basal Medium | |||
| Glucose | 20 - 40 | Carbon Source | [5] |
| Peptone | 5 - 10 | Nitrogen Source | [5] |
| Yeast Extract | 2 - 5 | Nitrogen & Vitamin Source | [5] |
| KH₂PO₄ | 1 - 2 | Phosphorus Source & pH Buffer | [5] |
| MgSO₄·7H₂O | 0.5 - 1 | Cofactor for Enzymes | [5] |
| Wort Agar Medium (for solid-state) | [4] | ||
| Malt Extract | 15 | Carbon & Nitrogen Source | |
| Peptone | 0.78 | Nitrogen Source | |
| Maltose | 12.75 | Carbon Source | |
| Dextrin | 2.75 | Carbon Source | |
| Glycerol | 2.35 | Carbon Source | |
| K₂HPO₄ | 1 | Phosphorus Source & pH Buffer | |
| NH₄Cl | 1 | Nitrogen Source | |
| Agar | 15 | Solidifying Agent | |
| Directed Biosynthesis Medium | [4] | ||
| Basal Medium Components | As above | ||
| Potassium Bromide (KBr) | 1 - 5 | Precursor for Halogenation | [4] |
Table 2: Optimization Parameters for this compound Fermentation
| Parameter | Range | Optimal Value (Hypothetical) | Reference for Optimization Strategy |
| Temperature (°C) | 20 - 30 | 25 | [6] |
| pH | 4.0 - 7.0 | 5.5 | [6] |
| Agitation (rpm) | 100 - 250 | 180 | [6] |
| Aeration (vvm) | 0.5 - 1.5 | 1.0 | [7] |
| Inoculum Size (% v/v) | 2 - 10 | 5 | [5] |
| Fermentation Time (days) | 7 - 21 | 14 | [6] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Acremonium sp.
-
Strain Revival: Revive a cryopreserved culture of Acremonium sp. (e.g., Acremonium striatisporum) on a Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the plate at 25°C for 7-10 days until sufficient mycelial growth and sporulation are observed.
-
Spore Suspension: Harvest the spores by flooding the agar surface with sterile 0.1% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.
-
Spore Count: Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10⁷ spores/mL with sterile distilled water. This suspension will be used as the inoculum.
Protocol 2: Fermentation for this compound Production
-
Media Preparation: Prepare the desired fermentation medium (refer to Table 1) in baffled Erlenmeyer flasks. For a 250 mL flask, use 50 mL of medium. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with the spore suspension (Protocol 1) to achieve the desired inoculum size (e.g., 5% v/v).
-
Incubation: Incubate the flasks in a shaking incubator at the optimized temperature and agitation speed (refer to Table 2).
-
Time Course Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass, pH, substrate consumption, and this compound production.
-
Harvesting: After the desired fermentation time, harvest the culture broth by separating the mycelium from the supernatant through filtration or centrifugation.
Protocol 3: Extraction and Purification of this compound
-
Extraction: Extract the filtered supernatant three times with an equal volume of ethyl acetate. Combine the organic phases.
-
Mycelial Extraction: The mycelial biomass can also be extracted by homogenization in methanol or acetone, followed by filtration and evaporation of the solvent. The resulting aqueous residue can then be extracted with ethyl acetate.
-
Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude extract in a minimal amount of methanol and subject it to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Final Purification: Pool the fractions containing this compound and perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Protocol 4: Quantification of this compound by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.[8][9][10]
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and water (both with 0.1% formic acid) can be employed.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: Monitor the elution at a wavelength of 210 nm, which is a common wavelength for detecting non-chromophoric terpenoids.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations.
-
Sample Preparation: Dilute the extracted samples (from Protocol 3) in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
Protocol 5: Structural Confirmation by NMR
-
Sample Preparation: Dissolve a purified sample of this compound (a few milligrams) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number and types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum to determine the number of carbon atoms in the molecule.[11][12][13] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[11]
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete chemical structure of this compound.[11]
Mandatory Visualization
Caption: Experimental workflow for this compound production.
Caption: Logical relationship for fermentation optimization.
Caption: Putative biosynthetic pathway of this compound.
Biological Activities of this compound
Extracts from Acremonium species and related compounds have demonstrated a range of biological activities. While specific data for this compound is limited, it is anticipated to possess antifungal, antibacterial, and potentially antiviral properties.[14][15][16] Further research is required to fully elucidate the bioactivity profile and mechanism of action of purified this compound. The structural similarity to other bioactive diterpenoids suggests it may be a valuable lead compound for drug development.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Loading... [mycobank.org]
- 3. Virescenosides from the Holothurian-Associated Fungus Acremonium striatisporum Kmm 4401 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening, and Optimization of Fermentation Medium to Produce Secondary Metabolites from Bacillus amyloliquefaciens, for the Biocontrol of Early Leaf Spot Disease, and Growth Promoting Effects on Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. longdom.org [longdom.org]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. mdpi.com [mdpi.com]
- 13. 13C n.m.r. spectra of steroids —a survey and commentary† | Semantic Scholar [semanticscholar.org]
- 14. Volatiles and Antifungal-Antibacterial-Antiviral Activity of South African Salvia spp. Essential Oils Cultivated in Uniform Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Activity of Metabolites Products of Vibrio Alginolyticus Isolated from Sponge Haliclona sp. Against Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Virescenol A, a Novel Fungal Terpenoid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites, which are of great interest in drug discovery and development.[1] Virescenol A is a recently identified sesquiterpenoid produced by a novel fungal species. Preliminary studies suggest its potential as a modulator of inflammatory signaling pathways. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic profiling of such novel compounds. This application note details a robust protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS). This methodology provides high sensitivity, selectivity, and structural information, facilitating its identification and quantification in complex fungal extracts.[2]
Experimental Protocols
1. Fungal Culture and Extraction of this compound
A systematic approach is essential for the reliable production and extraction of fungal secondary metabolites.[3]
-
Fungal Strain Activation and Culture:
-
Activate the fungal strain from a glycerol stock by streaking onto a Potato Dextrose Agar (PDA) plate.
-
Incubate at 25°C for 7-14 days until sufficient sporulation is observed.[4]
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a 1 cm² agar plug from the PDA plate.
-
Incubate the liquid culture at 25°C for 14 days with shaking at 150 rpm.
-
-
Extraction of this compound:
-
After the incubation period, homogenize the entire fungal culture (mycelia and broth).
-
Extract the homogenized culture three times with an equal volume of ethyl acetate.[5]
-
Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 1 mL of methanol for UPLC-HRMS/MS analysis.[6]
-
2. UPLC-HRMS/MS Analysis
The analysis of terpenes by liquid chromatography-mass spectrometry can be challenging due to their volatility and potential for in-source fragmentation.[7][8] The following parameters have been optimized for this compound.
-
Liquid Chromatography Conditions:
-
System: Vanquish Flex Binary UHPLC system (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 15% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
System: Q Exactive Orbitrap Mass Spectrometer (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9][10]
-
Scan Range: m/z 100-1000
-
Resolution: 70,000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)[11]
-
Data Acquisition: Data-dependent MS/MS acquisition on the top 5 most intense ions.
-
Data Presentation
The high-resolution mass spectrometer provides accurate mass measurements, which are critical for determining the elemental composition and for the dereplication of known compounds from databases.[12][13] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.[14]
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Precursor Ion [M+H]⁺ (m/z) | 235.1693 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Mass Error (ppm) | 1.2 |
| Key MS/MS Fragments (m/z) | 217.1587, 199.1481, 175.1481 |
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis
Caption: Workflow for this compound Analysis.
Diagram 2: Hypothetical Signaling Pathway of this compound
Caption: this compound Signaling Pathway.
References
- 1. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Anti-fungal Activity of Virescenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virescenol A is a novel natural product with a putative role in disrupting fungal cell membrane integrity. These application notes provide a comprehensive guide to evaluating the anti-fungal activity of this compound against pathogenic fungi, utilizing standardized methodologies for accurate and reproducible results. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for anti-fungal susceptibility testing.[1][2][3][4] This document will detail the broth microdilution and disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and qualitative susceptibility, respectively. Furthermore, potential fungal signaling pathways affected by this compound are discussed and visualized.
Data Presentation
Quantitative data from the anti-fungal assays should be summarized for clear comparison. The following tables provide templates for presenting your results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species using Broth Microdilution.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) [Positive Control] | DMSO MIC (%) [Vehicle Control] |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 |
Table 2: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay.
| Fungal Species | Strain ID | This compound (50 µ g/disk ) Zone Diameter (mm) | Fluconazole (25 µ g/disk ) Zone Diameter (mm) [Positive Control] | Blank Disk Zone Diameter (mm) [Negative Control] |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an anti-fungal agent that inhibits the visible growth of a microorganism.[1][5]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Positive control anti-fungal (e.g., Fluconazole)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in sterile saline.[6]
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[4]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should typically span from 0.03 to 32 µg/mL.
-
Prepare similar dilutions for the positive control (Fluconazole).
-
Include a vehicle control with the highest concentration of DMSO used.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (100 µL inoculum + 100 µL drug-free medium) and a sterility control well (200 µL uninoculated medium).
-
-
Incubation:
-
MIC Determination:
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion Assay
This qualitative method assesses the susceptibility of a fungus to a compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[1][9]
Materials:
-
This compound solution
-
Sterile blank paper disks (6 mm diameter)
-
Positive control anti-fungal disks (e.g., Fluconazole 25 µg)
-
Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile swabs
-
Fungal isolates
-
Incubator (35°C)
-
Ruler or calipers
Procedure:
-
Plate Preparation:
-
Prepare MHA plates and allow them to solidify and dry. The agar depth should be uniform.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[10]
-
-
Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Aseptically apply the this compound-impregnated disk (e.g., 50 µg) to the surface of the agar.
-
Apply the positive control disk and a blank disk (impregnated with the solvent used to dissolve this compound) to the same plate, ensuring they are sufficiently spaced.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35°C for 24-48 hours.
-
-
Measurement:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.
-
Caption: Workflow for Disk Diffusion Assay.
Potential Signaling Pathways Affected by this compound
Given that this compound is hypothesized to disrupt the fungal cell membrane, it may trigger compensatory stress response signaling pathways within the fungal cell. The two primary pathways involved in maintaining cell wall integrity and responding to membrane stress are the High Osmolarity Glycerol (HOG) pathway (a MAPK cascade) and the Cell Wall Integrity (CWI) pathway, which is also a MAPK cascade.[11][12][13][14][15]
Fungal Cell Wall Integrity (CWI) Pathway
This pathway is activated by cell wall or membrane stress, leading to the reinforcement of the cell wall.
Caption: Cell Wall Integrity Pathway Activation.
High Osmolarity Glycerol (HOG) Pathway
This pathway is crucial for the fungal response to osmotic and other stresses, including membrane damage.
Caption: High Osmolarity Glycerol Pathway Activation.
Conclusion
These protocols provide a standardized framework for assessing the anti-fungal potential of this compound. Consistent application of these methods will yield reliable data on its spectrum of activity and potency, which is crucial for further drug development. Understanding the potential impact on key fungal signaling pathways can also guide mechanistic studies and the development of more targeted anti-fungal therapies.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. img1.wsimg.com [img1.wsimg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
Virescenol A: Protocols for Determining Solubility and Stability in Various Solvents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Virescenol A is a diterpenoid of significant interest due to its potential biological activities. A critical step in the preclinical development of any compound is the characterization of its physicochemical properties, including solubility and stability. This document provides detailed protocols for determining the solubility of this compound in a range of common laboratory solvents and for assessing its stability under various stress conditions. These protocols are designed to guide researchers in generating crucial data for formulation development, analytical method development, and preclinical studies.
Introduction to this compound
This compound is a naturally occurring diterpenoid that has been isolated from various fungal species. Its complex structure warrants a thorough investigation of its physicochemical properties to enable its development as a potential therapeutic agent. Solubility in different solvents is a fundamental parameter that influences bioavailability, formulation options, and the design of in vitro and in vivo experiments. Similarly, understanding the stability of this compound under different conditions is essential for establishing appropriate storage, handling, and shelf-life parameters.
Solubility Determination Protocols
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The following protocols outline both qualitative and quantitative methods for determining the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a general understanding of this compound's solubility characteristics in a variety of solvents with different polarities.
Materials:
-
This compound
-
Selection of solvents:
-
Water (and aqueous buffers at various pH values, e.g., pH 4.0, 7.4, 9.0)
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Dichloromethane
-
Hexane
-
-
Small glass vials or test tubes
-
Vortex mixer
-
Visual inspection apparatus (light box or similar)
Protocol:
-
Add approximately 1-2 mg of this compound to a series of clean, dry vials.
-
To each vial, add 1 mL of a different solvent.
-
Cap the vials and vortex vigorously for 30 seconds.
-
Allow the vials to stand at room temperature for 15 minutes.
-
Visually inspect each vial against a light background to determine if the solid has completely dissolved.
-
Record the observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]
Materials:
-
This compound
-
Chosen solvent(s) based on qualitative assessment
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification
-
Volumetric flasks and pipettes for standard preparation
Protocol:
-
Add an excess amount of this compound to a flask (enough to ensure that undissolved solid remains at equilibrium).
-
Add a known volume of the selected solvent to the flask.
-
Seal the flask and place it on a shaker in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[1]
-
Once equilibrium is achieved, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Solubility Data Summary (Hypothetical Data for this compound)
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | Insoluble | < 0.1 |
| Phosphate Buffer (pH 7.4) | Insoluble | < 0.1 |
| Methanol | Sparingly Soluble | 1 - 5 |
| Ethanol | Sparingly Soluble | 1 - 5 |
| DMSO | Freely Soluble | > 50 |
| Acetonitrile | Sparingly Soluble | 0.5 - 2 |
| Dichloromethane | Freely Soluble | > 20 |
| Hexane | Insoluble | < 0.1 |
Note: The quantitative data presented in this table is hypothetical and should be determined experimentally.
Stability Assessment Protocols
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[4][5]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][6]
Protocol for Method Development:
-
Column and Mobile Phase Screening:
-
Start with a C18 column and a gradient elution using a mobile phase of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.[7]
-
Screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase pH values to optimize the separation of this compound from its degradation products.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., in methanol or acetonitrile) and subject them to the following stress conditions to generate degradation products:[4][5][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples by the developed HPLC method.
-
-
Method Optimization and Validation:
-
Adjust the chromatographic conditions (gradient, flow rate, temperature) to achieve adequate resolution between the this compound peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
-
Solution Stability Study
This study determines the stability of this compound in a particular solvent over time at different temperatures.
Protocol:
-
Prepare stock solutions of this compound in the solvents of interest (e.g., DMSO, ethanol).
-
Aliquot the solutions into vials and store them at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Stability Data Summary (Hypothetical Data for this compound in DMSO)
| Storage Temperature | Time (hours) | % this compound Remaining |
| -20°C | 24 | 99.8 |
| 72 | 99.5 | |
| 168 (1 week) | 99.2 | |
| 4°C | 24 | 99.1 |
| 72 | 98.5 | |
| 168 (1 week) | 97.8 | |
| Room Temperature | 24 | 97.5 |
| 72 | 95.2 | |
| 168 (1 week) | 91.3 |
Note: The quantitative data presented in this table is hypothetical and should be determined experimentally.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to systematically evaluate the solubility and stability of this compound. Generating this data is a critical prerequisite for advancing the compound through the drug discovery and development pipeline. The experimental workflows and hypothetical data tables serve as a guide for designing experiments and presenting results in a clear and concise manner. It is recommended that all experiments be performed with appropriate controls and replicates to ensure the reliability of the data.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scispace.com [scispace.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
Troubleshooting & Optimization
Troubleshooting low yield of Virescenol A in fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Virescenol A in fermentation.
Troubleshooting Guide
Low yields of this compound can be attributed to a variety of factors in the fermentation process. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound yield is significantly lower than expected. Where do I start troubleshooting?
Answer: Start by systematically evaluating the key stages of your fermentation process. The following workflow can help pinpoint the potential problem area.
Caption: Troubleshooting workflow for low this compound yield.
Question: What are the most common factors affecting this compound yield?
Answer: The production of fungal secondary metabolites like this compound is sensitive to a range of environmental and nutritional factors. The table below summarizes key parameters and their potential impact on yield.
| Parameter | Potential Issue | Recommended Action |
| Carbon Source | Sub-optimal concentration or type of carbon source can limit precursor availability for the biosynthesis of this compound. | Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and concentrations. A carbon-to-nitrogen ratio optimization is often crucial. |
| Nitrogen Source | The type and concentration of the nitrogen source can significantly influence fungal growth and secondary metabolite production. | Test various organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium sulfate) nitrogen sources. |
| pH | Sub-optimal pH can inhibit fungal growth and the activity of enzymes involved in the this compound biosynthetic pathway. | Monitor and control the pH of the fermentation broth throughout the process. The optimal pH range is specific to the producing organism. |
| Temperature | Temperature affects fungal growth rate and enzyme kinetics. Deviations from the optimal temperature can reduce yield. | Determine the optimal temperature for your specific fungal strain for this compound production. |
| Aeration/Agitation | Inadequate oxygen supply can be a limiting factor in aerobic fermentations. Poor agitation can lead to nutrient gradients. | Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen and homogenous mixing. |
| Inoculum | A low-quality inoculum (low viability, contamination, or improper age) will result in poor growth and low product formation. | Ensure the use of a healthy, pure, and appropriately aged inoculum. |
Question: How can I determine if my culture is contaminated?
Answer: Contamination is a common cause of fermentation failure. Signs of contamination include:
-
Visual inspection: Observe for unusual colony morphologies on agar plates or changes in the broth's appearance (e.g., turbidity, film formation).
-
Microscopy: Regularly examine your culture under a microscope to check for the presence of foreign microorganisms (e.g., bacteria, yeast).
-
pH shift: A rapid and unexpected drop or rise in pH can indicate contamination.
-
Off-odors: Uncharacteristic smells from the fermentation vessel can be a sign of contamination.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: While the specific biosynthetic pathway for this compound is not extensively documented in publicly available literature, as a diterpenoid (C20H32O3), it is likely synthesized via the mevalonate (MVA) pathway, which is common for fungal terpenoids.[1][2] This pathway starts from acetyl-CoA and proceeds through a series of enzymatic reactions to produce the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[2] GGPP is then cyclized and further modified by enzymes like cytochrome P450 monooxygenases to yield the final this compound structure.[3]
Caption: Generalized fungal terpenoid biosynthesis pathway.
Q2: What are some recommended starting points for media optimization?
A2: Media composition is a critical factor influencing secondary metabolite production. A good starting point for optimization is to use a fractional factorial experimental design to screen multiple variables simultaneously.[4][5] Key components to investigate include:
-
Carbon sources: Glucose, sucrose, fructose, and glycerol at varying concentrations (e.g., 20-100 g/L).
-
Nitrogen sources: Yeast extract, peptone, tryptone, and ammonium sulfate at varying concentrations (e.g., 5-20 g/L).
-
Phosphate sources: KH2PO4 or K2HPO4.
-
Trace elements: MgSO4, FeSO4, ZnSO4.
Caption: Key factors influencing this compound yield.
Q3: Can you provide a general protocol for optimizing this compound production?
A3: The following is a generalized experimental protocol for the systematic optimization of fungal secondary metabolite production.
Experimental Protocol: Optimization of this compound Production
1. Strain Activation and Inoculum Preparation:
- Revive the cryopreserved culture of the this compound-producing fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
- Incubate at the recommended temperature until sufficient sporulation is observed.
- Prepare a spore suspension or use mycelial plugs for inoculation of the liquid seed culture.
2. Seed Culture Development:
- Inoculate a seed culture medium in a shake flask.
- Incubate on a rotary shaker at an appropriate temperature and agitation speed for 2-3 days.
3. Production Fermentation:
- Inoculate the production medium with the seed culture (typically 5-10% v/v).
- The production medium should be designed based on a statistical experimental design (e.g., Plackett-Burman or Fractional Factorial Design) to evaluate the effects of different media components and environmental parameters.
- Run the fermentation under controlled conditions of temperature, pH, and aeration.
4. Sampling and Analysis:
- Withdraw samples at regular intervals (e.g., every 24 hours).
- Analyze the samples for:
- Biomass concentration (e.g., dry cell weight).
- Substrate consumption (e.g., glucose concentration).
- This compound concentration using a suitable analytical method (e.g., HPLC, LC-MS).
5. Data Analysis:
- Analyze the data from the experimental design to identify the factors that have a significant impact on this compound production.
- Use statistical software to determine the optimal levels of these factors.
6. Validation Experiment:
- Perform a validation experiment using the optimized conditions to confirm the predicted improvement in this compound yield.
Disclaimer: The information provided is based on general principles of fungal fermentation and secondary metabolite production. Optimal conditions for this compound production will be specific to the producing fungal strain and may require empirical determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Virescenol A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Virescenol A, a diterpenoid of significant interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
A1: this compound is a diterpenoid compound. Diterpenes are a class of natural products often isolated from plants and fungi.[1] Fungi, in particular, are known to produce a wide variety of diterpenoids with diverse biological activities.[2][3] While specific high-producing strains for this compound are not extensively documented in publicly available literature, exploring fungal species, especially from genera known for diterpene production like Aspergillus, Penicillium, and Trichoderma, could be a promising starting point.[2][4]
Q2: Which extraction methods are suitable for this compound?
A2: Several methods can be employed for the extraction of diterpenoids like this compound from fungal biomass. Common techniques include:
-
Maceration: Soaking the fungal material in a solvent. This method is simple but may have lower efficiency.[5]
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the sample with fresh solvent.
-
Ultrasound-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[6]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. This method is highly tunable and can be very selective.[7][8]
Q3: How do I choose the right solvent for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of this compound. Diterpenoids are generally non-polar to moderately polar. Solvents are chosen based on the "like dissolves like" principle. For diterpenoids, common solvents include:
-
Non-polar: Hexane, Chloroform
-
Intermediate polarity: Ethyl acetate, Dichloromethane
-
Polar: Ethanol, Methanol[9] A mixture of solvents can also be used to optimize the extraction. For instance, adding a modifier like ethanol to supercritical CO2 can increase its polarity and enhance the extraction of more polar diterpenoids.[7][8]
Q4: What are the key parameters to optimize for maximizing this compound yield?
A4: To maximize the extraction yield of this compound, several parameters should be optimized:
-
Solvent Selection: As discussed in Q3, the solvent polarity should match that of this compound.
-
Temperature: Higher temperatures can increase solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[6]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the material and dissolve the target compound. Prolonged extraction times, however, can risk compound degradation.[8]
-
Particle Size: Grinding the source material to a smaller particle size increases the surface area available for extraction, improving efficiency.
-
Solid-to-Solvent Ratio: A higher ratio of solvent to solid material can enhance extraction but may also lead to the extraction of more impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Poor solvent penetration due to large particle size. 4. Degradation of this compound during extraction. | 1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). Consider using solvent mixtures. 2. Systematically increase extraction time and temperature, monitoring for compound degradation. 3. Grind the fungal biomass to a fine powder before extraction. 4. Use milder extraction conditions (e.g., lower temperature, shorter time) or a less harsh method like SFE. |
| Co-extraction of Impurities | 1. Solvent is not selective enough. 2. Extraction conditions are too harsh. | 1. Use a more selective solvent or a solvent gradient during chromatography. 2. Optimize extraction parameters (time, temperature) to target this compound more specifically. Consider a selective method like SFE. |
| Inconsistent Extraction Results | 1. Variation in the source material (e.g., fungal culture age, growth conditions). 2. Lack of precise control over extraction parameters. | 1. Standardize the cultivation of the source organism. 2. Carefully control and document all extraction parameters (temperature, time, solvent volume, etc.) for each batch. |
| This compound Degradation | 1. Exposure to high temperatures, light, or oxygen during extraction and processing. 2. Presence of degradative enzymes in the crude extract. | 1. Conduct extractions under controlled temperature and protect the extract from light. Work under an inert atmosphere (e.g., nitrogen) if necessary. 2. Deactivate enzymes by heat treatment (if this compound is heat-stable) or by using appropriate inhibitors. |
Data on Diterpenoid Extraction Optimization
The following table summarizes the effects of various parameters on the extraction yield of diterpenoids, providing a basis for optimizing this compound extraction.
| Parameter | Condition | Effect on Diterpenoid Yield | Source |
| Extraction Method | Supercritical Fluid Extraction (SFE) vs. Solid-Liquid Extraction | SFE showed higher extractive efficiency for andrographolide (a diterpenoid) compared to maceration and Soxhlet extraction. | [8] |
| Solvent Type | Hexane:Acetone (1:1) vs. other solvents for maceration | The hexane:acetone mixture provided the optimal yield of total terpenoids from Severinia buxifolia bark. | [10] |
| Temperature (SFE) | 40°C vs. 80°C | For diterpene extraction from spent coffee grounds, a lower temperature of 40°C combined with high pressure and ethanol as a modifier resulted in a higher overall extraction yield. | [7] |
| Temperature (Maceration) | 46°C vs. 6°C, 26°C, 66°C, 86°C | The highest total terpenoid content was achieved at 46°C. | [10] |
| Modifier (SFE) | 14% Methanol in CO2 | The addition of methanol as a modifier significantly improved the extraction efficiency of diterpenoids from Andrographis paniculata. | [8] |
| Ultrasound Frequency | 10 kHz to 20 kHz | Frequencies in this range showed a more than 1.5-fold increase in diterpene extraction yield compared to classical Soxhlet extraction. | [6] |
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound from Fungal Biomass
This protocol provides a general methodology for the extraction of this compound from a fungal source. Optimization of specific parameters will be necessary for any given fungal species and culture condition.
1. Preparation of Fungal Material:
-
Harvest the fungal mycelia from the culture broth by filtration.
-
Freeze-dry the mycelia to remove water and facilitate grinding.
-
Grind the dried mycelia into a fine powder to increase the surface area for extraction.
2. Ultrasound-Assisted Extraction:
-
Weigh 10 g of the powdered fungal biomass and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of an appropriate solvent (e.g., ethyl acetate or a 1:1 mixture of hexane and acetone).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all three extractions.
3. Solvent Evaporation:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to avoid thermal degradation of this compound.
-
Dry the resulting crude extract completely under a stream of nitrogen gas.
4. Purification (Optional but Recommended):
-
The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Pimarane Diterpenes from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Extraction of Diterpenoid Lactones of Andrographis paniculata using Liquid Solvents: Effect of Solvent’s Hildebrand Solubility Parameter on Extraction Efficiency | Semantic Scholar [semanticscholar.org]
- 10. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diterpenoid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diterpenoid compounds.
Frequently Asked Questions (FAQs)
Extraction
-
Q1: What are the most common methods for extracting diterpenoids from plant material? A1: Diterpenoids are typically lipid-soluble compounds.[1] Common extraction methods include using non-polar solvents like petroleum ether, hexane, and chloroform for less polar diterpenoids.[1] For more oxygenated or polar diterpenoids, solvents such as ethyl acetate, acetone, ethanol, and methanol are used.[1] Ultrasonic-assisted extraction is also a popular method due to its efficiency.[2]
-
Q2: My diterpenoid yield from extraction is very low. What could be the issue? A2: Low extraction yields can be due to several factors. The concentration of the target diterpenoid in the source material may be inherently low.[3] The choice of extraction solvent is critical; ensure the solvent polarity matches that of the target diterpenoid.[4] Inefficient cell disruption can also limit extraction, so ensure the plant material is adequately ground. Finally, the extraction time and temperature may need optimization.
Chromatography
-
Q3: I am observing poor separation of my diterpenoid compounds during column chromatography. What can I do? A3: Poor separation in column chromatography can be addressed by several strategies. Optimizing the solvent system is the first step; a common approach is to use a gradient elution of hexane and ethyl acetate.[5] Ensure the column is packed properly to avoid channeling. The sample load should not be excessive, as this can lead to broad peaks and poor resolution.[6] If co-elution persists, consider using a different adsorbent, such as alumina instead of silica gel, or employing more advanced techniques like high-performance liquid chromatography (HPLC).[1][7]
-
Q4: My diterpenoid compound appears to be degrading on the silica gel column. How can I prevent this? A4: Some diterpenoids can be sensitive to the acidic nature of silica gel.[8] To mitigate degradation, you can neutralize the silica gel by adding a small percentage of a base like triethylamine (1-3%) to your solvent system.[5] Alternatively, using a less acidic stationary phase like florisil or deactivated silica gel can be effective.[8] Performing a 2D TLC can help determine if your compound is unstable on silica.[9]
-
Q5: I'm seeing significant peak tailing in my HPLC chromatogram for a diterpenoid. What is the cause and how can I fix it? A5: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns.[10][11] For basic compounds, lowering the mobile phase pH to around 2-3 can protonate the silanols and reduce these interactions.[10][12] Increasing the buffer concentration (10-50 mM) can also improve peak shape.[10] If the issue persists, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase.[13]
Crystallization
-
Q6: I am unable to crystallize my purified diterpenoid; it keeps "oiling out." What should I do? A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid, often because the melting point of the solid is lower than the temperature of the solution.[14] To troubleshoot this, try adding more of the "good" solvent to keep the compound dissolved at a lower temperature, then cool the solution more slowly.[14][15] The presence of impurities can also lower the melting point, so an additional purification step, like a charcoal treatment, might be necessary.[14] Using a different solvent system is another common solution.[16]
-
Q7: My diterpenoid will not crystallize from any solvent I've tried. Are there any other techniques I can use? A7: If single-solvent crystallization fails, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be effective.[17] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, crystals may form.[16] Vapor diffusion is another technique where the vapor of a "bad" solvent slowly diffuses into a solution of the compound in a "good" solvent, promoting slow crystal growth.[4]
Isomer Separation
-
Q8: I have a mixture of diterpenoid isomers that are very difficult to separate. What methods are available? A8: Separating isomers, which have identical atomic compositions but different spatial arrangements, can be challenging.[18] For diastereomers, standard chromatographic techniques like HPLC can often be optimized for separation.[19] For enantiomers, chiral chromatography is the most effective method. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[20][21] Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated by standard chromatography.[20]
Troubleshooting Guides
Troubleshooting Poor Separation in Diterpenoid Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad, overlapping peaks | Improper solvent system | Optimize the solvent system using TLC first. A common starting point for diterpenoids is a hexane/ethyl acetate gradient.[5] |
| Column overloaded | Reduce the amount of sample loaded onto the column. A general rule is 1g of sample per 20-100g of silica gel. | |
| Poorly packed column | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred.[6] | |
| Compound runs with the solvent front | Solvent system is too polar | Start with a less polar solvent system (e.g., higher percentage of hexane). |
| Compound does not elute from the column | Solvent system is not polar enough | Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate). |
| Compound degraded on the column | Test for stability on a TLC plate. If degradation occurs, use a deactivated stationary phase or add a base like triethylamine to the eluent.[8] |
Troubleshooting Diterpenoid Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Compound "oils out" | Solution is supersaturated at a temperature above the compound's melting point | Add more of the "good" solvent to lower the saturation point and cool the solution more slowly.[14][15] |
| Presence of impurities | Purify the compound further before crystallization. A charcoal treatment can sometimes remove impurities that inhibit crystallization.[14] | |
| No crystals form | Solution is not supersaturated | Concentrate the solution by boiling off some of the solvent.[14] |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the compound can also induce crystallization. | |
| Crystals are very small | Rapid crystallization | Slow down the cooling process. Insulating the flask can help. Using a slightly larger volume of solvent can also promote slower crystal growth.[14] |
Experimental Protocols
Protocol 1: General Column Chromatography for Diterpenoid Separation
-
Slurry Preparation: Weigh out the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) and create a slurry with the initial, least polar eluting solvent.
-
Column Packing: Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude diterpenoid extract in a minimal amount of the initial eluting solvent. If the sample is not soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[9]
-
Elution: Start the elution with the least polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure diterpenoid and evaporate the solvent.
Protocol 2: Crystallization of a Diterpenoid using a Mixed-Solvent System
-
Solvent Selection: Identify a "good" solvent that readily dissolves the diterpenoid when hot and a "bad" solvent in which the diterpenoid is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.[17]
-
Dissolution: Place the purified diterpenoid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture gently to dissolve the solid.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly and persistently cloudy.
-
Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent.
-
Drying: Allow the crystals to air dry or dry them in a desiccator.
Visualizations
Caption: A general workflow for the purification of diterpenoid compounds.
Caption: Simplified overview of the diterpenoid biosynthesis pathway in plants.[22][23][24]
Caption: A simplified diagram of the gibberellin signaling pathway.[1][3][25][26]
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. Terpenoid Metabolism in Wild-Type and Transgenic Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. brainly.com [brainly.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. KEGG PATHWAY Database [genome.jp]
- 19. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. google.com [google.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Biosynthesis and regulation of diterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
Virescenol A degradation during storage and experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Virescenol A during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like many phytoconstituents, is influenced by several environmental factors. The most common factors include exposure to light (photodegradation), elevated temperatures, non-neutral pH conditions (acidic or alkaline hydrolysis), and oxidation.[1] It is crucial to control these factors during storage and throughout your experimental procedures to ensure the integrity of the compound.
Q2: How should I properly store my this compound samples to minimize degradation?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place.[2] It is recommended to store solid this compound at -20°C or lower in a tightly sealed container, purged with an inert gas like argon or nitrogen to prevent oxidation. If in solution, use a suitable solvent and store at low temperatures. Avoid repeated freeze-thaw cycles.
Q3: I am observing unexpected or inconsistent results in my bioassays. Could this compound degradation be the cause?
A3: Yes, inconsistent bioassay results are a common consequence of compound degradation. The degradation of this compound can lead to a decrease in its concentration and the formation of degradation products that may have different or no biological activity. It is advisable to regularly check the purity of your this compound stock.
Q4: What analytical methods are suitable for detecting and quantifying this compound and its potential degradation products?
A4: Several analytical techniques can be employed to assess the stability of this compound. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is a widely used and effective method for separating and quantifying this compound and its degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable if the compound or its derivatives are volatile.[3] Spectroscopic methods like UV-Visible spectroscopy can be used to monitor changes in the absorption spectra over time.[3]
Troubleshooting Guide
Problem 1: Rapid loss of this compound potency in solution.
-
Possible Cause 1: pH of the solvent. this compound may be susceptible to pH-related degradation.
-
Solution: Ensure the pH of your solvent system is within a stable range for this compound. Conduct a pH stability study to determine the optimal pH for your experimental conditions.
-
-
Possible Cause 2: Exposure to light. Photodegradation can occur if the solution is exposed to ambient or UV light.
-
Solution: Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
Possible Cause 3: Temperature. Elevated temperatures can accelerate degradation.
-
Solution: Prepare and handle solutions on ice and store them at the recommended low temperature when not in use.
-
Problem 2: Appearance of unknown peaks in my chromatogram after sample preparation.
-
Possible Cause 1: Degradation during sample processing. The conditions used for sample extraction or preparation may be too harsh.
-
Solution: Evaluate your sample preparation workflow. Minimize exposure to high temperatures, strong acids or bases, and light. Consider using milder extraction methods.
-
-
Possible Cause 2: Interaction with other components. this compound may react with other excipients or compounds in your formulation.
-
Solution: Conduct compatibility studies with other components in your mixture to identify potential interactions.
-
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various storage conditions over a 30-day period.
| Storage Condition | Temperature (°C) | Light Condition | pH | Purity (%) after 30 days |
| A | -20 | Dark | 7.0 | 99.5 |
| B | 4 | Dark | 7.0 | 95.2 |
| C | 25 | Dark | 7.0 | 85.1 |
| D | 25 | Ambient Light | 7.0 | 70.3 |
| E | 25 | Dark | 4.0 | 88.6 |
| F | 25 | Dark | 9.0 | 82.4 |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
-
Preparation of this compound Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Protect the stock solution from light and store it at -20°C.
-
-
Forced Degradation Study:
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Alkaline Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Incubate 1 mL of the stock solution at 60°C.
-
Photolytic Stress: Expose 1 mL of the stock solution to direct UV light.
-
Incubate all samples for 24 hours.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for this compound.
-
Inject 10 µL of each stressed sample and an untreated control.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by measuring the decrease in the peak area of this compound.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
How to overcome poor solubility of Virescenol A in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Virescenol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diterpenoid with potential therapeutic properties. Its chemical structure, available on PubChem, indicates a largely hydrophobic molecule, which often translates to poor solubility in aqueous solutions.[1] This low solubility can significantly hinder its development as a therapeutic agent, leading to poor absorption, low bioavailability, and challenges in formulating parenteral dosage forms.[2][3][4]
Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?
A2: Several physical and chemical modification techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. Physical modifications include particle size reduction (micronization or nanosuspension), formulation as a solid dispersion, and complexation with solubilizing agents.[2][3][5] Chemical modifications, such as salt formation, are also a possibility if the compound has ionizable groups.[6]
Q3: Which excipients are commonly used to enhance the solubility of hydrophobic drugs?
A3: A variety of excipients can be used to improve the solubility of poorly water-soluble drugs. These include:
-
Surfactants: These agents reduce the surface tension between the drug and the solvent, improving wettability.[4] Examples include Polysorbate 80 and Sodium Lauryl Sulphate.[5]
-
Polymers: Hydrophilic polymers are used to create solid dispersions, where the drug is molecularly dispersed in a polymer matrix.[2][7] Common polymers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[7][8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility.[9][10][11][12]
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the this compound molecule.[13] If this compound has acidic or basic moieties, altering the pH of the solution to ionize the molecule can significantly increase its solubility.[5][13] A preliminary pKa determination experiment would be necessary to assess this possibility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility | Employ a solubility enhancement technique. Start with the addition of a co-solvent or a solubilizing excipient. | Increased concentration of this compound remains in solution. |
| Incorrect pH of the buffer | If this compound has ionizable groups, adjust the pH of the buffer to a value where the ionized form is predominant. | This compound dissolves and remains in solution. |
| Buffer saturation | The concentration of this compound exceeds its maximum solubility in the current formulation. | Dilute the sample or reformulate using a more effective solubilization strategy. |
Issue 2: My formulation with a solubilizing excipient is not stable and shows precipitation over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal excipient or concentration | Screen a panel of different solubilizing excipients (e.g., various cyclodextrins, surfactants with different HLB values) at a range of concentrations. | Identification of an excipient and concentration that provides long-term stability. |
| Crystallization from a supersaturated state | For solid dispersions, ensure the drug is in an amorphous state and the polymer adequately inhibits crystallization. Characterize the solid state using techniques like DSC or XRD. | A stable amorphous solid dispersion with sustained supersaturation upon dissolution. |
| Chemical degradation of this compound or the excipient | Conduct stability studies under different conditions (temperature, light) and analyze for degradation products using a suitable analytical method like HPLC. | Identification of degradation pathways and implementation of appropriate protective measures (e.g., storage in the dark, use of antioxidants). |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
Objective: To determine the most effective excipient for increasing the aqueous solubility of this compound.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% w/v β-cyclodextrin, 5% w/v Polysorbate 80, 10% w/v PVP K30) in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to separate vials containing the buffer alone (control) and each of the excipient solutions.[14][15]
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[15]
-
After incubation, visually confirm the presence of undissolved solid this compound.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the drug).[15][16]
-
Dilute an aliquot of the supernatant with a suitable solvent.
-
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[17][18][19]
Data Presentation:
| Excipient | Concentration (% w/v) | Solubility of this compound (µg/mL) | Fold Increase |
| None (Control) | 0 | [Insert experimental value] | 1 |
| β-Cyclodextrin | 10 | [Insert experimental value] | [Calculate] |
| Polysorbate 80 | 5 | [Insert experimental value] | [Calculate] |
| PVP K30 | 10 | [Insert experimental value] | [Calculate] |
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.[3][4]
Methodology:
-
Solvent Selection: Identify a common volatile solvent in which both this compound and the chosen polymer (e.g., PVP K30) are soluble.[2][4]
-
Dissolution: Dissolve a specific ratio of this compound and the polymer (e.g., 1:5 w/w) in the selected solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.[7][8]
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization:
-
Dissolution Testing: Perform dissolution studies on the prepared solid dispersion and compare the dissolution profile to that of the pure this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is in an amorphous state within the polymer matrix.
-
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Key factors influencing the bioavailability of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. mdpi.com [mdpi.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japer.in [japer.in]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative analysis of two COVID-19 antiviral agents, favipiravir and remdesivir, in spiked human plasma using spectrophotometric methods; greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.isciii.es [scielo.isciii.es]
- 19. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Reducing Variability in Virescenol A Bioactivity Assays
Welcome to the technical support center for Virescenol A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments. The following guides and FAQs address common issues encountered during the assessment of the biological activities of diterpenes like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
A1: Variability in cell-based assays can arise from several factors, including:
-
Cellular Factors: Cell line misidentification, contamination (e.g., mycoplasma), high passage number leading to genetic drift, and inconsistent cell seeding density.[1]
-
Reagent and Compound Handling: Inconsistent thawing and storage of reagents, improper dilution of this compound, and solvent effects.
-
Assay Procedure: Pipetting errors, inconsistent incubation times, and temperature fluctuations.[2]
-
Data Acquisition and Analysis: Improper plate reader settings and inconsistent data analysis methods.[3]
Q2: How can I minimize pipetting errors?
A2: To minimize pipetting errors, it is recommended to:
-
Use calibrated pipettes.
-
Use reverse pipetting for viscous solutions.
-
Ensure consistent pipette tip immersion depth.
-
Avoid introducing air bubbles into the wells.[4]
-
Use multichannel pipettes for adding reagents to multiple wells simultaneously to ensure consistency.
Q3: What is the importance of using a positive and negative control?
A3: Positive and negative controls are crucial for validating the assay's performance.
-
A negative control (e.g., vehicle-treated cells) provides a baseline for the assay signal in the absence of any effect.
-
A positive control (a compound with a known effect) confirms that the assay is working as expected and allows for the comparison of the potency of this compound.
Q4: How do I choose the appropriate cell line for my this compound bioactivity assay?
A4: The choice of cell line should be based on the specific biological activity being investigated. For example:
-
Cytotoxicity assays: A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal, non-cancerous cell line (e.g., HEK293) can be used to assess both anticancer activity and general toxicity.
-
Anti-inflammatory assays: Macrophage cell lines (e.g., RAW 264.7) are commonly used to study inflammatory responses.[5]
-
Antimicrobial assays: The choice of bacterial or fungal strains will depend on the desired spectrum of activity to be tested.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, LDH)
High variability in cytotoxicity assays is a common issue.[4][5] This guide will help you troubleshoot potential problems.
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating each row. |
| Pipetting errors during compound addition | Use a multichannel pipette for consistency. Pipette onto the side of the well to avoid disturbing the cell monolayer. | |
| Edge effects on the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low signal or no response | This compound is not cytotoxic to the chosen cell line | Test a wider range of concentrations. Use a different cell line. |
| Incorrect assay incubation time | Optimize the incubation time for the specific cell line and compound. | |
| Inactive assay reagent | Check the expiration date and storage conditions of the assay reagents. | |
| High background signal | Contamination of cell culture or media | Routinely test for mycoplasma contamination. Use fresh, sterile media and reagents. |
| Phenol red in media interfering with absorbance reading | Use phenol red-free media for the assay. |
Antimicrobial Assays (e.g., Broth Microdilution, Agar Diffusion)
Inconsistent results in antimicrobial susceptibility testing can obscure the true activity of this compound.[6]
| Problem | Possible Cause | Solution |
| Inconsistent zone of inhibition (Agar Diffusion) | Uneven bacterial lawn | Ensure the inoculum is spread evenly across the agar surface. |
| Variation in agar depth | Pour a consistent volume of agar into each plate. | |
| This compound did not diffuse properly | Ensure the compound is fully dissolved. The choice of solvent is critical and should be tested for its own antimicrobial activity. | |
| Variable Minimum Inhibitory Concentration (MIC) (Broth Microdilution) | Inaccurate inoculum density | Standardize the inoculum preparation using a spectrophotometer (e.g., 0.5 McFarland standard). |
| This compound precipitation | Use a suitable solvent and check for solubility at the tested concentrations. A small amount of a non-toxic solvent like DMSO can be used. | |
| Inconsistent reading of results | Use a plate reader for objective measurement of turbidity or a colorimetric indicator of viability (e.g., resazurin). |
Anti-inflammatory Assays (e.g., Nitric Oxide Assay)
Variability in anti-inflammatory assays can be caused by a number of factors related to cell culture and reagent handling.[5]
| Problem | Possible Cause | Solution |
| High background nitric oxide (NO) levels | Cell stress or contamination | Handle cells gently. Ensure all reagents are endotoxin-free. |
| Over-stimulation with inflammatory agent (e.g., LPS) | Optimize the concentration of the stimulating agent. | |
| Low or no NO production | Cells are not responsive | Check the passage number of the cells. Use a fresh batch of cells. Confirm the activity of the stimulating agent. |
| This compound is cytotoxic at the tested concentrations | Perform a concurrent cytotoxicity assay to ensure the observed reduction in NO is not due to cell death. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a narrow passage number range for all experiments. |
| Different batches of reagents (e.g., FBS) | Test new batches of reagents before use in critical experiments. |
Detailed Experimental Protocols
Example Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and positive control wells. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Example Protocol: Broth Microdilution Antimicrobial Assay
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Cytotoxicity Assay
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 95.2 ± 4.1 | 15.6 |
| 10 | 60.7 ± 8.3 | ||
| 50 | 12.3 ± 2.5 | ||
| Positive Control | 5 | 5.1 ± 1.2 | 2.3 |
Table 2: Example Data Summary for Antimicrobial Assay
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 128 | |
| Positive Control | Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
Visualizations
Caption: General experimental workflow for a cell-based cytotoxicity assay.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Caption: A logical troubleshooting workflow for addressing high variability in bioassays.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Viresin. A novel antibacterial protein from immune hemolymph of Heliothis virescens pupae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 6. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oospora virescens Virescenol A Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oospora virescens (also known as Acremonium luzulae or Paragliomastix luzulae) for the production of Virescenol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during cultivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in Oospora virescens cultures?
A1: Like many fungal cultures, Oospora virescens is susceptible to contamination from various sources. The most common contaminants are typically airborne fungal spores and bacteria.[1]
-
Fungal Cross-Contamination: Species of Penicillium and Aspergillus are frequent fungal contaminants.[2] These molds are ubiquitous in laboratory environments and can outcompete Oospora virescens for nutrients.
-
Bacterial Contamination: Fast-growing bacteria, such as Bacillus and Pseudomonas species, are also common. Their presence can be detected by a sudden drop in the pH of the culture medium and a cloudy or turbid appearance.
Q2: What are the primary sources of contamination in our fermentation process?
A2: Contamination can be introduced at multiple stages of the cultivation process. Key sources include:
-
Air: Airborne spores of other fungi and bacteria are a major source of contamination. Inadequate air filtration in the laboratory or bioreactor can lead to contamination.
-
Water: Non-sterile water used for media preparation or humidification can introduce microbial contaminants.
-
Raw Materials: The components of the culture medium, if not properly sterilized, can be a source of contamination.
-
Personnel: Operators can introduce contaminants from their skin, clothing, or through improper aseptic techniques.[3]
-
Equipment: Incompletely sterilized bioreactors, probes, tubing, and other equipment can harbor contaminating microorganisms.
Q3: How does contamination affect the production of this compound?
A3: Contamination can significantly impact the yield and purity of this compound through several mechanisms:
-
Competition for Nutrients: Contaminating microorganisms compete with Oospora virescens for essential nutrients in the culture medium, which can limit the growth of the production strain and, consequently, the yield of this compound.
-
Alteration of Culture Conditions: Bacterial contaminants can rapidly alter the pH of the medium, creating conditions that are unfavorable for the growth of Oospora virescens and the biosynthesis of secondary metabolites.
-
Production of Inhibitory Compounds: Some contaminants may produce metabolites that inhibit the growth of Oospora virescens or interfere with the biosynthetic pathways of this compound.
-
Suppression of Secondary Metabolism: Co-cultivation with other fungi, such as Penicillium hispanicum, has been shown to suppress the production of most secondary metabolites in Paragliomastix luzulae.[4][5]
Q4: Can we use antibiotics to control bacterial contamination?
A4: While antibiotics can be used to control bacterial contamination, their use has several drawbacks. These include the potential for the development of antibiotic-resistant bacteria, incomplete removal of contaminants, and potential inhibitory effects on the growth of Oospora virescens and its metabolic pathways. A more robust approach is to focus on stringent aseptic techniques and proper sterilization to prevent contamination from occurring in the first place.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving contamination issues in your Oospora virescens cultures.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Cloudy or milky appearance of the culture medium, sometimes with a foul odor. | Bacterial contamination. | 1. Immediately quarantine the contaminated culture to prevent cross-contamination. 2. Verify contamination by examining a sample under a phase-contrast microscope (1000x magnification) for motile bacteria. 3. Discard the contaminated culture. 4. Review and reinforce aseptic techniques with all laboratory personnel.[3] 5. Verify the sterility of the media and all additives. 6. Check the integrity and performance of your sterilization equipment (autoclave, sterile filters). |
| Visible fuzzy or colored (green, black, white) colonies on the surface of the culture. | Fungal cross-contamination (e.g., Penicillium, Aspergillus). | 1. Isolate and discard the contaminated culture. 2. Thoroughly clean and disinfect the incubator and laminar flow hood. 3. Review air handling systems to ensure proper filtration. 4. Minimize the exposure of sterile media and cultures to the open air. |
| Decline in the growth rate of Oospora virescens and a significant drop in this compound yield. | Low-level or cryptic contamination. | 1. Perform microbial plating of the culture on general-purpose media (e.g., nutrient agar for bacteria, potato dextrose agar for fungi) to detect any hidden contaminants. 2. Review the entire process for potential breaches in aseptic technique. 3. Consider re-sterilizing all equipment and preparing fresh, sterile media. |
| Inconsistent this compound yields between batches. | Intermittent contamination or variability in inoculum quality. | 1. Implement a more rigorous quality control check of the inoculum culture for any signs of contamination before starting a new batch. 2. Standardize all operating procedures, including media preparation, sterilization, and inoculation. 3. Maintain detailed batch records to identify any procedural deviations that may correlate with lower yields. |
Quantitative Data on Contamination Impact
While specific quantitative data on the impact of contamination on this compound yield is limited in publicly available literature, the following table summarizes the qualitative and potential quantitative effects based on general principles of fungal fermentation and studies on related species.
| Contaminant Type | Observed Effect on Oospora virescens Culture | Potential Impact on this compound Yield | Reference |
| Bacterial Contamination (Bacillus spp., Pseudomonas spp.) | Rapid decrease in pH, turbidity of media, potential lysis of fungal mycelia. | Significant reduction in yield due to nutrient depletion and unfavorable growth conditions. Potential for complete loss of production. | General Fermentation Principles |
| Fungal Cross-Contamination (Penicillium hispanicum) | Competition for nutrients and space. | Suppression of the production of most secondary metabolites. | [4][5] |
| Fungal Cross-Contamination (Aspergillus spp.) | Overtaking of the culture by the faster-growing contaminant. | Complete loss of this compound production as the production organism is displaced. | General Fungal Culture Principles |
Experimental Protocols
Protocol 1: Submerged Fermentation of Oospora virescens for this compound Production
This protocol is a representative method for the submerged fermentation of Oospora virescens (Acremonium luzulae). Optimization of media components and fermentation parameters may be required for specific strains and bioreactor setups.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., Potato Dextrose Broth).
-
Inoculate with a pure culture of O. virescens from an agar slant.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.
-
-
Production Medium Preparation:
-
Prepare the production medium. A representative medium for diterpenoid production could consist of (g/L): glucose (40-50), peptone (5-10), yeast extract (5-10), KH2PO4 (1.0), MgSO4·7H2O (0.5).
-
Adjust the pH to 5.5-6.0.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Fermentation:
-
Transfer the seed culture to the sterilized production medium in a bioreactor (inoculum size of 5-10% v/v).
-
Maintain the temperature at 25-28°C.
-
Provide agitation at 200-400 rpm and aeration at 0.5-1.5 vvm (volume of air per volume of medium per minute).
-
Monitor and control pH to remain within the optimal range (5.0-6.5).
-
Ferment for 7-14 days.
-
-
Harvesting:
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extract this compound and other virescenosides from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is based on general methods for the analysis of isopimarane diterpenoids and may require optimization for this compound.[3][6][7]
-
Sample Preparation:
-
Evaporate the organic solvent from the extract to dryness.
-
Redissolve the residue in a known volume of methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detector at a wavelength of 210-220 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Figure 1: Contamination Troubleshooting Workflow.
Caption: Figure 2: General Terpenoid Biosynthesis Pathway.
References
- 1. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protean Acremonium. A. sclerotigenum/egyptiacum: Revision, Food Contaminant, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive Isopimarane Diterpenes From Cultures of the Endophytic Fungus Ilyonectria robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 5. Metabolite profiles of Paragliomastix luzulae (formerly named as Acremonium striatisporum) KMM 4401 and its co-cultures… [ouci.dntb.gov.ua]
- 6. Isopimarane Diterpenoids and Pyranones from the Endophytic Fungi Xylaria curta E10 - ProQuest [proquest.com]
- 7. Frontiers | Immunosuppressive Isopimarane Diterpenes From Cultures of the Endophytic Fungus Ilyonectria robusta [frontiersin.org]
Technical Support Center: Optimizing Virescenol A Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Virescenol A.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and what are the expected m/z values for common adducts in ESI-MS?
A1: this compound has a molecular formula of C₂₀H₃₂O₃ and a monoisotopic mass of approximately 320.2351 Da.[1] In positive ion mode Electrospray Ionization (ESI), you can expect to observe several common adducts. The table below summarizes the calculated exact masses for these species.
| Adduct Ion | Formula | Exact Mass (m/z) |
| [M+H]⁺ | C₂₀H₃₃O₃⁺ | 321.2424 |
| [M+Na]⁺ | C₂₀H₃₂O₃Na⁺ | 343.2243 |
| [M+K]⁺ | C₂₀H₃₂O₃K⁺ | 359.1983 |
| [M+NH₄]⁺ | C₂₀H₃₆O₃N⁺ | 338.2690 |
Q2: Which ionization technique is more suitable for this compound: ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be suitable for the analysis of terpenes and diterpenoids like this compound.
-
ESI is a softer ionization technique and is generally preferred for polar and thermally labile compounds. Given that this compound is a diterpene alcohol, ESI is a good starting point.[2] It is likely to produce the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for quantification.
-
APCI is better suited for less polar and more volatile compounds. While this compound has hydroxyl groups, its diterpene backbone gives it significant nonpolar character. APCI can be a viable alternative if you experience poor ionization efficiency with ESI.
The choice between ESI and APCI may also depend on the complexity of your sample matrix and the presence of interfering compounds.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A3: As a tetracyclic diterpene alcohol, the fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to involve neutral losses of small molecules, primarily water (H₂O), due to its hydroxyl groups. Other potential neutral losses include carbon monoxide (CO) and ethylene (C₂H₄). The fragmentation pathways are influenced by the collision energy and the specific instrument used. A proposed fragmentation pathway is illustrated in the diagram below.
Q4: How can I improve the signal intensity of this compound in my mass spectrometer?
A4: Low signal intensity can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Ion Source Parameters: Systematically adjust the capillary voltage, nebulizer gas flow, drying gas flow, and gas temperature to find the optimal conditions for this compound ionization.
-
Check Sample Preparation: Ensure your sample is free of contaminants that could cause ion suppression. Salts, detergents, and plasticizers are common sources of interference.
-
Mobile Phase Modification: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium formate) to the mobile phase can improve ionization efficiency in ESI.
-
Switch Ionization Source: If ESI yields a poor signal, consider trying APCI, which may be more effective for compounds with moderate polarity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem 1: No or Very Low Signal for this compound
| Possible Cause | Suggested Solution |
| Improper Ion Source Settings | Systematically optimize ion source parameters such as capillary voltage, gas flows, and temperature. Start with typical values for small molecules and adjust one parameter at a time. |
| Sample Degradation | Prepare fresh samples and standards. This compound, like many natural products, may be sensitive to light, temperature, or pH. |
| Ion Suppression | Dilute your sample to reduce the concentration of matrix components that may be suppressing the this compound signal. Improve your sample cleanup procedure to remove interfering substances. |
| Incorrect Polarity Mode | Ensure you are operating in the correct polarity mode. For this compound, positive ion mode is generally recommended to observe [M+H]⁺, [M+Na]⁺, and other cationic adducts. |
| Instrument Malfunction | Check for leaks in the LC or MS system. Ensure the spray needle is not clogged and that the instrument is properly calibrated. |
Problem 2: Inconsistent or Unstable Signal
| Possible Cause | Suggested Solution |
| Unstable Spray | In ESI, an unstable spray can be caused by a partially clogged needle, improper needle position, or incorrect gas flow rates. Clean or replace the needle and optimize its position and gas flows. |
| Fluctuating LC Flow Rate | Ensure the LC pump is delivering a stable flow rate. Check for leaks in the LC system and ensure the mobile phase is properly degassed. |
| Contamination in the System | Flush the LC and MS systems with appropriate cleaning solutions to remove any contaminants that may have built up. |
| Temperature Fluctuations | Ensure the laboratory environment has a stable temperature, as this can affect both the LC separation and the MS ionization process. |
Problem 3: Unexpected Peaks in the Mass Spectrum
| Possible Cause | Suggested Solution |
| Contamination | Contaminants can be introduced from solvents, glassware, plasticware, or the sample itself. Run a blank gradient to identify the source of the contamination. Use high-purity solvents and clean glassware. |
| In-source Fragmentation | If the ion source conditions are too harsh (e.g., high capillary voltage or temperature), this compound may fragment in the source. Reduce the source energy to minimize in-source fragmentation. |
| Presence of Isomers or Impurities | The sample of this compound may contain isomers or related impurities that have similar m/z values. Improve the chromatographic separation to resolve these different species. |
| Formation of Non-common Adducts | Depending on the mobile phase and sample matrix, this compound may form adducts with other ions present in the system. Identify the mass difference to determine the nature of the adduct. |
Experimental Protocols
Protocol 1: Method Development for this compound Analysis by LC-ESI-MS
-
Sample Preparation: Dissolve a known amount of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions in the range of 1 ng/mL to 1 µg/mL in the initial mobile phase composition.
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a linear gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: Start at 3.5 kV and optimize in the range of 2.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Start at 35 psi and optimize in the range of 25 - 50 psi.
-
Drying Gas (N₂): Start at 10 L/min and optimize in the range of 8 - 12 L/min.
-
Gas Temperature: Start at 300 °C and optimize in the range of 250 - 350 °C.
-
Scan Range: m/z 100 - 500.
-
-
Optimization: Inject the this compound standard and monitor the intensity of the [M+H]⁺ ion at m/z 321.2424. Adjust the MS parameters one at a time to maximize the signal intensity.
-
MS/MS Analysis: Perform product ion scans on the [M+H]⁺ precursor ion. Start with a collision energy of 15 eV and perform a ramping experiment (e.g., 10-40 eV) to observe the fragmentation pattern.
Visualizations
References
Enhancing the production of fungal secondary metabolites like Virescenol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of fungal secondary metabolites, with a focus on sesquiterpenoids like Virescenol A. While specific data for this compound is limited, this guide utilizes Acremonium sp., a known producer of a diverse range of sesquiterpenoids, as a representative model. The principles and protocols outlined here are broadly applicable to the production of many fungal sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: My fungal culture is growing well, but I'm not detecting any this compound (or other target sesquiterpenoid). What are the initial steps I should take?
A1: Low or no production of secondary metabolites despite good biomass growth is a common issue. Here are the initial troubleshooting steps:
-
Verify Culture Conditions: Ensure that the fermentation parameters (pH, temperature, aeration) are optimal for secondary metabolite production, which may differ from the optimal conditions for vegetative growth.
-
Check the Age of the Culture: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Ensure your fermentation has proceeded long enough.
-
Medium Composition: The type and concentration of carbon and nitrogen sources are critical. Some media components that promote rapid growth can repress secondary metabolism. Consider using a production medium with limiting concentrations of certain nutrients.
-
Extraction and Detection Method: Confirm that your extraction protocol is efficient for sesquiterpenoids and that your analytical method (e.g., GC-MS, HPLC) is sensitive enough to detect low concentrations of the target compound.
Q2: How can I induce or enhance the production of my target sesquiterpenoid?
A2: Several strategies can be employed to stimulate the production of silent or poorly expressed biosynthetic gene clusters for secondary metabolites:
-
OSMAC Approach (One Strain, Many Compounds): Systematically vary the culture parameters one at a time, such as media composition, temperature, pH, and aeration.[1]
-
Elicitation: Introduce small molecules (elicitors) into the culture that can trigger stress responses and induce secondary metabolism. Examples include metal ions, ethanol, or signaling molecules.
-
Co-cultivation: Grow your producing strain with another microorganism. The microbial competition can often induce the production of secondary metabolites as a defense mechanism.
-
Epigenetic Modification: Use chemical modifiers like histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, suberoylanilide hydroxamic acid - SAHA) or DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) to activate silent gene clusters.[2][3]
Q3: What is the general biosynthetic pathway for sesquiterpenoids in fungi?
A3: Fungal sesquiterpenoids are synthesized via the mevalonate (MEV) pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of three isoprene units.[4][5] A specific terpene synthase then catalyzes the cyclization of FPP to form the basic carbon skeleton of the sesquiterpenoid, which can be further modified by other enzymes like P450 monooxygenases to yield the final product, such as this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the production of fungal sesquiterpenoids.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Biomass Growth | - Inappropriate medium composition (pH, nutrients).- Suboptimal temperature.- Contamination.- Poor quality inoculum. | - Optimize the growth medium and culture conditions.- Verify the incubation temperature is suitable for the fungal species.- Check for bacterial or cross-contamination and ensure aseptic techniques.- Use a fresh, actively growing culture for inoculation. |
| Good Biomass, Low Sesquiterpenoid Yield | - Repressive effect of rapidly metabolized carbon or nitrogen sources.- Suboptimal fermentation time (harvesting too early or too late).- Inadequate aeration for secondary metabolism.- Feedback inhibition by the product. | - Test different carbon (e.g., fructose, sucrose) and nitrogen (e.g., peptone, yeast extract) sources and their concentrations.- Perform a time-course experiment to determine the optimal harvest time.- Optimize the agitation and aeration rates in submerged fermentation.- Consider in-situ product removal (e.g., using a resin) to alleviate feedback inhibition. |
| Inconsistent Product Yields Between Batches | - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation parameters (temperature, pH).- Genetic instability of the producing strain. | - Standardize the inoculum preparation procedure (age, size, cell density).- Ensure accurate and consistent weighing and mixing of media components.- Calibrate and monitor sensors for temperature and pH regularly.- Maintain a stock of the high-yielding strain and perform regular quality control checks. |
| Difficulty in Extracting the Target Sesquiterpenoid | - Inefficient solvent for extraction.- Degradation of the compound during extraction.- Emulsion formation during liquid-liquid extraction. | - Test a range of solvents with different polarities.- Use gentle extraction methods and avoid high temperatures if the compound is labile.- Centrifuge or use anti-emulsion agents to break emulsions. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Acremonium sp. for Sesquiterpenoid Production
Objective: To cultivate Acremonium sp. in liquid medium to produce sesquiterpenoids.
Materials:
-
Acremonium sp. culture
-
Potato Dextrose Agar (PDA) plates
-
Seed medium (e.g., Potato Dextrose Broth - PDB)
-
Production medium (e.g., Czapek-Dox broth with varied carbon and nitrogen sources)
-
Erlenmeyer flasks (250 mL)
-
Shaking incubator
-
Autoclave
-
Sterile water
Procedure:
-
Inoculum Preparation:
-
Grow Acremonium sp. on a PDA plate at 25°C for 7-10 days until well-sporulated.
-
Aseptically add 10 mL of sterile water to the plate and gently scrape the surface to release the spores.
-
Transfer the spore suspension to a 250 mL flask containing 100 mL of seed medium.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Production Fermentation:
-
Inoculate 100 mL of production medium in a 250 mL flask with 5% (v/v) of the seed culture.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 7-14 days.
-
Withdraw samples aseptically at regular intervals to monitor growth and product formation.
-
Protocol 2: Solid-State Fermentation (SSF) for Sesquiterpenoid Production
Objective: To cultivate a sesquiterpenoid-producing fungus on a solid substrate.
Materials:
-
Fungal culture
-
Solid substrate (e.g., rice, wheat bran, soybean meal)
-
Nutrient solution (containing nitrogen source, minerals)
-
Erlenmeyer flasks (250 mL) or specialized SSF bags/bioreactors
-
Static incubator
-
Autoclave
Procedure:
-
Substrate Preparation:
-
Mix the solid substrate with the nutrient solution to achieve a desired moisture content (typically 50-60%).
-
Autoclave the moistened substrate at 121°C for 20 minutes.
-
-
Inoculation and Fermentation:
-
Inoculate the sterile substrate with a spore suspension or mycelial homogenate of the fungus.
-
Mix thoroughly to ensure even distribution of the inoculum.
-
Incubate at a controlled temperature (e.g., 25-28°C) in a static incubator for 14-21 days.
-
Ensure adequate aeration by using cotton plugs or filtered lids.
-
Protocol 3: Extraction and Quantification of Sesquiterpenoids by GC-MS
Objective: To extract and quantify sesquiterpenoids from fungal fermentation broth or solid substrate.
Materials:
-
Fermentation sample (broth or solid)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., caryophyllene)
Procedure:
-
Extraction from Submerged Fermentation:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Extraction from Solid-State Fermentation:
-
Dry the fermented solid substrate at a low temperature (e.g., 40°C).
-
Grind the dried substrate into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., ethyl acetate) using sonication or Soxhlet extraction.
-
Filter the extract, dry over anhydrous sodium sulfate, and concentrate.
-
-
GC-MS Analysis:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard.
-
Inject a sample into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
-
Identify this compound or other target sesquiterpenoids by comparing their retention times and mass spectra with those of authentic standards or library data.
-
Quantify the compound based on the peak area relative to the internal standard.
-
Quantitative Data Summary
The following tables summarize the impact of different culture parameters on the production of fungal secondary metabolites, which can be used as a starting point for optimizing sesquiterpenoid production.
Table 1: Effect of Carbon Source on Fungal Biomass and Secondary Metabolite Production
| Carbon Source (10 g/L) | Fungal Biomass (g/L) | Antifungal Activity (% Inhibition) |
| Glucose | 2.4 | 90 |
| Fructose | Not specified | 70 |
| Lactose | Not specified | 30 |
| Maltose | Not specified | 60 |
| Sucrose | Not specified | 40 |
| Glucose + Malt Extract | Not specified | 100 |
| Data adapted from a study on Gymnopilus spectabilis.[6] |
Table 2: Effect of Nitrogen Source on Fungal Growth and Sorbicillinoid Production in Ustilaginoidea virens
| Nitrogen Source | Mycelial Biomass (g/L) | Sorbicillinoid Yield (mg/L) |
| KNO₃ | ~1.5 | ~50 |
| Peptone | ~2.5 | ~150 |
| Yeast Extract Paste | ~2.2 | ~180 |
| Beef Extract | ~2.0 | ~160 |
| Tryptone | ~2.3 | ~120 |
| Data estimated from graphical representations in a study on Ustilaginoidea virens.[7] |
Table 3: Effect of Temperature on Fungal Enzyme Production
| Temperature (°C) | Cellulase Activity (U/mL) | Xylanase Activity (U/mL) |
| 15 | ~2.5 | ~3.0 |
| 20 | ~5.0 | ~6.0 |
| 25 | ~7.5 | ~9.0 |
| 30 | ~10.0 | ~12.0 |
| 35 | ~6.0 | ~8.0 |
| 40 | ~3.0 | ~4.0 |
| Data adapted from a study on Scopulariopsis acremonium, demonstrating the typical temperature optimum for fungal metabolic activity.[8] |
Signaling Pathways and Experimental Workflows
Sesquiterpenoid Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway for sesquiterpenoids in fungi, starting from acetyl-CoA.
Caption: General biosynthetic pathway of sesquiterpenoids in fungi.
Experimental Workflow for Enhancing Sesquiterpenoid Production
This diagram outlines a systematic approach to optimizing the production of a target sesquiterpenoid.
Caption: Workflow for optimizing sesquiterpenoid production.
Simplified Fungal Signaling Pathways Regulating Secondary Metabolism
The following diagrams depict simplified versions of the cAMP and MAPK signaling pathways, which are known to regulate secondary metabolism in fungi in response to environmental cues.
Caption: Simplified cAMP signaling pathway in fungi.
Caption: Simplified MAPK signaling pathway in fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites from Acremonium Fungi: Diverse Structures and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. brieflands.com [brieflands.com]
- 7. Effects of Carbon, Nitrogen, Ambient pH and Light on Mycelial Growth, Sporulation, Sorbicillinoid Biosynthesis and Related Gene Expression in Ustilaginoidea virens [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Virescenol A & Cell-Based Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential assay interference when working with Virescenol A. As specific data on the interference profile of this compound is limited, this guide focuses on general principles of compound interference and provides actionable steps to identify and mitigate common issues.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is non-sigmoidal or shows an unexpected increase in signal at high concentrations. What could be the cause?
A1: Atypical dose-response curves can arise from several factors, including compound precipitation, aggregation, or direct interference with the assay signal. At high concentrations, this compound may come out of solution, leading to light scatter that can interfere with absorbance and fluorescence readings. Aggregation can also lead to non-specific activity. We recommend performing a solubility assessment and a visual inspection of your assay plate for any precipitate.
Q2: I am observing significant variability between replicate wells treated with this compound. What are the potential sources of this variability?
A2: High variability can be due to inconsistent compound dispensing, edge effects in the microplate, or the compound's inherent properties. Ensure your dispensing technique is accurate and consistent. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with media or buffer. If the variability persists, it may be related to heterogeneous aggregation of this compound.
Q3: Could this compound be directly interfering with my luciferase-based reporter assay?
A3: While specific data for this compound is unavailable, some compounds, including certain diterpenoids, have been reported to inhibit or stabilize luciferase enzymes. This can lead to either a decrease or an unexpected increase in the luminescent signal, respectively. It is crucial to perform a counter-screen using purified luciferase enzyme to rule out direct effects on the reporter protein.
Q4: My fluorescence-based assay shows a high background signal in the presence of this compound. What should I investigate?
A4: A high background signal could indicate that this compound is autofluorescent at the excitation and emission wavelengths of your assay. You should measure the fluorescence of this compound alone in the assay buffer to determine its intrinsic fluorescence.
Q5: How can I determine if this compound is causing cytotoxicity in my cell-based assay?
A5: It is essential to run a parallel cytotoxicity assay to distinguish between specific biological effects and non-specific toxicity. Several common cytotoxicity assays can be used, such as the MTT or CellTiter-Glo® assays. Be aware that the compound itself can interfere with the readout of these assays, so appropriate controls are necessary. Diterpenoids, as a class, have been noted for their cytotoxic effects.[1][2]
Troubleshooting Guides
Problem 1: Suspected Compound Autofluorescence
Symptoms:
-
Increased background fluorescence in wells containing this compound without cells.
-
Linear increase in signal with increasing compound concentration in a cell-free system.
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the assay buffer, matching the concentrations used in your main experiment.
-
Add the dilutions to an empty multi-well plate (the same type used for your assay).
-
Read the plate using the same filter set and instrument settings as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence, the compound is autofluorescent and may be masking the true biological signal.
Mitigation Strategies:
-
Use a fluorescent dye with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.
-
Switch to a non-fluorescent assay format (e.g., luminescence or absorbance).
-
If the autofluorescence is low, subtract the background signal from the compound-only wells from your experimental wells.
Problem 2: Suspected Interference with Luciferase Reporter
Symptoms:
-
Unexplained increase or decrease in luminescence signal.
-
Discrepancy between the reporter assay results and a downstream functional endpoint.
Troubleshooting Protocol:
-
Perform a cell-free luciferase assay.
-
Reagents: Purified luciferase enzyme (e.g., firefly luciferase), luciferase substrate (luciferin), and ATP.
-
Procedure:
-
Add purified luciferase to assay buffer.
-
Add a serial dilution of this compound.
-
Incubate for a short period.
-
Initiate the reaction by adding the luciferin/ATP mixture.
-
Measure luminescence immediately.
-
-
Analyze the data: A concentration-dependent change in luminescence indicates direct inhibition or stabilization of the luciferase enzyme.
Mitigation Strategies:
-
Use a different type of luciferase reporter (e.g., Renilla or NanoLuc®) that may be less sensitive to the compound.
-
Validate your findings with a secondary assay that does not rely on a luciferase readout.
Problem 3: Compound Precipitation or Aggregation
Symptoms:
-
Visible precipitate in the wells at higher concentrations.
-
A sharp drop-off in signal at the highest concentrations (the "hook effect").
-
Poor reproducibility between replicates.
Troubleshooting Protocol:
-
Solubility Assessment: Prepare this compound at the highest concentration used in your assay in the cell culture medium. Visually inspect for precipitation after a relevant incubation period.
-
Nephelometry: Use a plate reader capable of nephelometry to quantify light scattering caused by insoluble particles.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the formation of compound aggregates in solution.
Mitigation Strategies:
-
Lower the highest concentration of this compound to below its solubility limit.
-
Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to help prevent aggregation. Note that detergents can affect cell health and should be tested for compatibility.
-
Add bovine serum albumin (BSA) to the assay buffer, which can sometimes mitigate the effects of aggregating compounds.
Data Presentation
Table 1: Potential Interference Mechanisms of Diterpenoids (as a class) in Cell-Based Assays
| Interference Type | Potential Mechanism | Recommended Confirmatory Assay |
| Signal Quenching/Enhancement | Intrinsic fluorescence or absorbance of the compound at assay wavelengths. | Spectrophotometric or fluorometric scan of the compound in assay buffer. |
| Reporter Enzyme Inhibition/Stabilization | Direct interaction with the reporter protein (e.g., luciferase). | Cell-free enzymatic assay with purified reporter protein. |
| Compound Aggregation | Formation of compound aggregates that can non-specifically interact with proteins or cells. | Dynamic Light Scattering (DLS) or nephelometry. |
| Cytotoxicity | Non-specific effects on cell health leading to a decrease in signal. | Parallel cytotoxicity assay (e.g., MTT, LDH release). |
Note: This table is based on the general properties of diterpenoids. The specific interference profile of this compound has not been fully characterized.
Experimental Protocols
Protocol 1: Autofluorescence Assessment
-
Objective: To determine if this compound is intrinsically fluorescent at the wavelengths used in the primary assay.
-
Materials: this compound, assay buffer, multi-well plates (identical to those used in the main experiment), fluorescence plate reader.
-
Method:
-
Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in the experiment down to the lowest. Include a buffer-only control.
-
Dispense 100 µL of each dilution into triplicate wells of a multi-well plate.
-
Read the plate using the same excitation and emission wavelengths and instrument settings as the primary assay.
-
Plot the mean fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Cell-Free Luciferase Interference Assay
-
Objective: To assess whether this compound directly affects the activity of firefly luciferase.
-
Materials: this compound, purified recombinant firefly luciferase, luciferase assay substrate (containing D-luciferin and ATP), assay buffer, luminometer.
-
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a white, opaque multi-well plate, add 50 µL of a solution containing purified firefly luciferase to each well.
-
Add 10 µL of the this compound dilutions or buffer control to the wells.
-
Incubate for 15 minutes at room temperature.
-
Place the plate in a luminometer.
-
Inject 50 µL of the luciferase assay substrate into each well and immediately measure the luminescence.
-
Plot the luminescence signal against the concentration of this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Hypothesized signaling pathway and points of potential interference.
References
Validation & Comparative
A Comparative Guide to the Quantification of Virescenol A: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Virescenol A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a diterpenoid fungal metabolite, requires accurate and precise quantification for research and development purposes. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis of relatively clean samples, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex biological matrices.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | Lower (µg/mL range) | Higher (ng/mL to pg/mL range) |
| Selectivity | Moderate | High |
| Matrix Effect | Less susceptible | More susceptible to ion suppression/enhancement |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
| Typical Application | Purity assessment, content uniformity in formulations | Bioanalysis, metabolite identification, trace analysis |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a stability-indicating HPLC method for the quantification of this compound.
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the presence of a conjugated diene chromophore in the this compound structure).
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly suitable for bioanalytical applications.
2.1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]+ at m/z 321.2, product ion at m/z 303.2 (loss of H₂O).
-
(Note: The exact m/z values should be determined by direct infusion of a this compound standard.)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
2.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., plasma, buffer) to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Sample Preparation (e.g., for plasma samples): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.
Performance Data Comparison
The following tables summarize hypothetical but plausible performance data for the two methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (%RSD) | < 2% | < 5% |
| Inter-day Precision (%RSD) | < 3% | < 7% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The selection of an analytical method for this compound quantification is a critical decision that impacts the quality and reliability of research data. The HPLC-UV method presented here offers a straightforward and cost-effective solution for routine analysis of samples with expected concentrations in the µg/mL range. In contrast, the LC-MS/MS method provides unparalleled sensitivity and selectivity, making it the method of choice for challenging matrices and applications requiring trace-level detection. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to best suit their analytical needs.
Comparative Analysis of Virescenol A and Virescenol B Bioactivity: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the understanding of the bioactivities of Virescenol A and Virescenol B. Despite efforts to locate quantitative data, detailed experimental protocols, and defined signaling pathways for these fungal metabolites, no specific information is publicly available in scientific databases and literature.
This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present this lack of data and highlight the untapped potential for future research in this area. While a direct comparative analysis is not possible at this time, this document serves to outline the necessary experimental frameworks and data presentation formats that should be employed once primary research is conducted.
Quantitative Bioactivity Data: A Call for Investigation
A thorough search for quantitative metrics such as IC50 (half maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound and Virescenol B yielded no results. In future studies, it is imperative that the bioactivity of these compounds be assessed against a panel of relevant targets. The resulting data should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Comparative Bioactivity Data for this compound and Virescenol B
| Bioassay Type | Target | This compound (IC50/MIC in µM) | Virescenol B (IC50/MIC in µM) | Reference |
| Antifungal | Candida albicans | Data not available | Data not available | |
| Antifungal | Aspergillus fumigatus | Data not available | Data not available | |
| Cytotoxicity | Human Lung Carcinoma (A549) | Data not available | Data not available | |
| Cytotoxicity | Human Breast Cancer (MCF-7) | Data not available | Data not available | |
| Antibacterial | Staphylococcus aureus | Data not available | Data not available | |
| Antibacterial | Escherichia coli | Data not available | Data not available |
This table is a template for the presentation of future experimental findings.
Experimental Protocols: A Blueprint for Future Research
To ensure reproducibility and facilitate cross-study comparisons, detailed experimental methodologies are crucial. The following outlines the necessary components of experimental protocols that should be reported in future publications on the bioactivity of this compound and Virescenol B.
Antifungal Susceptibility Testing
A standardized method, such as the broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, should be employed.
-
Fungal Strains: Clearly specify the species and strain of fungi used (e.g., Candida albicans ATCC 90028).
-
Inoculum Preparation: Detail the method for preparing the fungal inoculum and the final concentration in the assay.
-
Compound Preparation: Describe the solvent used to dissolve this compound and Virescenol B and the range of concentrations tested.
-
Assay Conditions: Report the incubation time, temperature, and the medium used.
-
Endpoint Determination: Specify the method used to determine the MIC, whether visually or spectrophotometrically.
Cytotoxicity Assays
The potential cytotoxic effects of this compound and Virescenol B on mammalian cell lines should be evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Cell Lines: Identify the cell lines used (e.g., A549, MCF-7) and their source.
-
Cell Culture Conditions: Provide details on the growth medium, supplements, and incubation conditions (temperature, CO2 concentration).
-
Compound Treatment: State the concentrations of the virescenols tested and the duration of exposure.
-
Assay Procedure: Describe the specific steps of the MTT or SRB assay, including reagent concentrations and incubation times.
-
Data Analysis: Explain how the IC50 values were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows: Visualizing Future Discoveries
Once the bioactivities of this compound and Virescenol B are established, elucidating their mechanisms of action will be the next critical step. This will involve investigating their effects on specific cellular signaling pathways. Graphviz diagrams should be used to visualize these pathways and the experimental workflows designed to study them.
As no data is currently available, the following are hypothetical examples of how such diagrams could be structured.
Caption: Hypothetical workflow for determining the cytotoxicity of this compound and B.
Caption: Hypothetical signaling pathway showing potential targets of this compound and B.
Conclusion
The current body of scientific literature lacks the necessary data to perform a comparative analysis of the bioactivities of this compound and Virescenol B. This presents a clear opportunity for novel research. Future studies should focus on generating robust quantitative data using standardized experimental protocols. The frameworks and visualization tools presented in this guide are intended to serve as a model for the clear and comprehensive reporting of these future findings, which will be essential for advancing our understanding of these potentially valuable natural products.
Navigating Diterpenoid-Targeting Assays: A Comparative Guide on the Cross-Reactivity of Phorbol Esters
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Virescenol A" did not yield sufficient public data regarding its biological activity or cross-reactivity. Therefore, this guide utilizes the well-characterized diterpenoid, Phorbol 12-myristate 13-acetate (PMA), as a representative example to illustrate the principles of cross-reactivity in diterpenoid-targeting assays. The concepts and methodologies presented are broadly applicable to the study of other diterpenoids.
Introduction: The Challenge of Specificity in Diterpenoid Research
Diterpenoids are a large and structurally diverse class of natural products with a wide array of biological activities, making them attractive candidates for drug discovery. However, their structural complexity can lead to interactions with multiple cellular targets, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of a diterpenoid is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic applications.
This guide provides a comparative analysis of the cross-reactivity of Phorbol 12-myristate 13-acetate (PMA), a potent activator of Protein Kinase C (PKC) isozymes. By examining the binding affinities of PMA and other phorbol esters across different PKC isoforms, we illustrate how to assess and interpret diterpenoid cross-reactivity.
Data Presentation: Comparative Binding Affinities of Phorbol Esters and Related Compounds for PKC Isozymes
The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of various phorbol esters and other PKC modulators for different PKC isozymes. This data highlights the varying degrees of selectivity and potency among these compounds, providing a clear example of cross-reactivity within a protein family.
| Compound | Target PKC Isoform | Binding Affinity (Kd) (nM) | IC50 (nM) | Reference |
| Phorbol-12,13-dibutyrate ([3H]PDBu) | PKC-α | 1.6 - 18 (in presence of Ca2+) | - | [1] |
| PKC-β1 | 1.6 - 18 (in presence of Ca2+) | - | [1] | |
| PKC-β2 | 1.6 - 18 (in presence of Ca2+) | - | [1] | |
| PKC-γ | 1.6 - 18 (in presence of Ca2+) | - | [1] | |
| PKC-δ | 1.6 - 18 (in presence of Ca2+) | - | [1] | |
| PKC-ε | 1.6 - 18 (in presence of Ca2+) | - | [1] | |
| PKC-ζ | No specific binding | - | [1] | |
| Phorbol 12-myristate 13-acetate (PMA) | All responsive isoforms | - | 2 - 70 | [1] |
| Sapintoxin A | All responsive isoforms | - | 2 - 70 | [1] |
| 12-Deoxyphorbol-13-O-phenylacetate | All responsive isoforms | - | 2 - 70 | [1] |
| Thymeleatoxin | PKC-α | - | 3000 - 5000 | [1] |
| PKC-ε | - | 3000 - 5000 | [1] | |
| Resiniferatoxin | PKC-β1 | - | > 5000 | [1] |
| PKC-β2 | - | > 5000 | [1] | |
| 12-Deoxyphorbol-13-O-phenylacetate-20-acetate | PKC-β1 | - | > 5000 | [1] |
| PKC-β2 | - | > 5000 | [1] | |
| Enzastaurin (LY317615) | PKC-β | - | 6 | [2] |
| PKC-α | - | 39 | [2] | |
| PKC-γ | - | 83 | [2] | |
| PKC-ε | - | 110 | [2] | |
| Ruboxistaurin (LY333531) | PKC-β1 | - | 4.7 | [2] |
| PKC-β2 | - | 5.9 | [2] |
Experimental Protocols
In Vitro PKC Binding Assay (Competitive Displacement)
This protocol describes a common method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled phorbol ester from PKC.
Materials:
-
Purified recombinant PKC isozymes (α, β1, β2, γ, δ, ε, ζ)
-
[3H]Phorbol-12,13-dibutyrate ([3H]PDBu)
-
Test compound (e.g., PMA or other diterpenoids)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl2, 1 mg/mL bovine serum albumin (BSA), 20% glycerol
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the purified PKC isozyme, PS/DAG liposomes, and assay buffer.
-
Add a fixed concentration of [3H]PDBu to the reaction mixture.
-
Add varying concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PDBu) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular PKC Activation Assay
This protocol assesses the ability of a compound to activate PKC within a cellular context, often by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the PKC isozyme of interest (e.g., HEK293 cells transfected with a specific PKC isoform)
-
Test compound
-
Cell lysis buffer
-
Phospho-specific antibodies against a known PKC substrate (e.g., phospho-MARCKS)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
-
Plate reader for signal detection
Procedure:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Treat the cells with varying concentrations of the test compound for a specific duration.
-
Lyse the cells using a suitable lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using an appropriate substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
-
Plot the normalized signal against the logarithm of the test compound concentration to determine the EC50 for PKC activation.
Mandatory Visualizations
Signaling Pathway of PKC Activation by Phorbol Esters
Caption: Phorbol esters like PMA activate PKC by mimicking endogenous diacylglycerol (DAG).
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining compound binding affinity via competitive displacement.
Logical Relationship of Diterpenoid Cross-Reactivity
Caption: Cross-reactivity occurs when a compound binds to multiple related or unrelated targets.
References
Virescenol A: Unraveling Its Efficacy in the Landscape of Fungal Metabolites
A comparative analysis of Virescenol A against other prominent fungal metabolites reveals a significant gap in current scientific literature, hindering a direct efficacy comparison. While compounds like Gliotoxin, Penicillide, and Viridin have well-documented biological activities, this compound remains a molecule of unknown potential, with publicly available data limited to its chemical structure.
This guide aims to provide a comparative overview of the efficacy of this compound against other selected fungal metabolites. However, a comprehensive search of scientific databases and literature has revealed a critical lack of information regarding the biological activity of this compound. Its antifungal, cytotoxic, and mechanistic properties have not been reported, making a direct comparison of its efficacy with other well-researched fungal metabolites currently impossible.
In contrast, a wealth of data exists for other fungal secondary metabolites, detailing their mechanisms of action and quantifiable efficacy against various cell lines and pathogens. This guide will summarize the available data for three such compounds — Gliotoxin, Penicillide, and Viridin — to provide a framework for the type of experimental data required to assess the potential of this compound.
Comparative Fungal Metabolites: A Snapshot of Efficacy
To contextualize the data needed for a thorough evaluation of this compound, this section summarizes the known biological activities of Gliotoxin, Penicillide, and Viridin.
Gliotoxin: The Immunosuppressor
Gliotoxin, produced by various fungi including Aspergillus fumigatus, is known for its potent immunosuppressive and cytotoxic effects. It can induce apoptosis in various immune cells, including macrophages and thymocytes, and inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[1]
Penicillide: A Potential Antibacterial Agent
Penicillide, a metabolite from Penicillium species, has demonstrated antibacterial properties. While extensive data on its antifungal or cytotoxic efficacy is limited in the readily available literature, its activity against bacteria highlights the diverse biological roles of fungal metabolites.
Viridin: A Cytostatic Agent
Viridin, another fungal metabolite, exhibits cytostatic rather than cytotoxic effects, meaning it inhibits cell growth without directly killing the cells. Studies have shown its ability to halt the proliferation of certain cancer cell lines.[2]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for the comparator fungal metabolites. This data is essential for objectively comparing the potency of these compounds.
Table 1: Antifungal and Antibacterial Activity (MIC values in µg/mL)
| Fungal Metabolite | Target Organism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Penicillin G | Staphylococcus aureus | ≤0.06 - 16 | [3] |
| Streptococcus agalactiae | ≤0.06 - 0.125 | [3] | |
| Gliotoxin | Data Not Available | Data Not Available | |
| Viridin | Data Not Available | Data Not Available |
Table 2: Cytotoxic Activity (IC50 values in µM)
| Fungal Metabolite | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Gliotoxin | 20S proteasome | 10 | [4] |
| Nipah virus (HEK293T) | 0.149 | [4] | |
| Hendra virus (HEK293T) | 0.579 | [4] | |
| Viridin (as SAV prodrug) | A549 (antiproliferative) | ~1 | [2] |
| Demethylincisterol A3 | SHP2 | 6.75 | [5] |
| Acetylcholinesterase | 11.16 | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of methodologies typically employed to assess the efficacy of fungal metabolites.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Workflow for MIC Determination:
Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cytotoxicity Assay:
Figure 2. Workflow for a typical MTT cytotoxicity assay.
Signaling Pathways
Understanding the signaling pathways affected by fungal metabolites is crucial for drug development. For instance, Gliotoxin's interference with the NF-κB pathway is a key aspect of its immunosuppressive activity.
Simplified NF-κB Signaling Pathway and Inhibition by Gliotoxin:
Figure 3. Gliotoxin inhibits the NF-κB signaling pathway.
Conclusion and Future Directions
The absence of biological data for this compound underscores a significant knowledge gap in the field of mycology and natural product chemistry. To ascertain its therapeutic potential, it is imperative that future research focuses on elucidating its bioactivity. Standardized in vitro assays, such as those described in this guide, should be employed to determine its antifungal and cytotoxic properties. Subsequent studies should then aim to unravel its mechanism of action and explore its effects on relevant signaling pathways. Only through such systematic investigation can the efficacy of this compound be truly understood and compared to the vast arsenal of known fungal metabolites.
References
- 1. Gliotoxin - Wikipedia [en.wikipedia.org]
- 2. The antiproliferative cytostatic effects of a self-activating viridin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gliotoxin, CAS 67-99-2 (11433-10) | Szabo-Scandic [szabo-scandic.com]
- 5. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products [mdpi.com]
Validating a Cell-Based Assay for Screening Virescenol A and Other Putative STAT3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cell-based assays for the screening and validation of compounds targeting the STAT3 signaling pathway, with a focus on Virescenol A as a representative test compound. Given the limited direct data on this compound, this document leverages the extensive research on Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors to establish a framework for its evaluation.
Introduction to STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The canonical pathway is activated by cytokines and growth factors, which induce the phosphorylation of STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
Comparison of Cell-Based Assays for STAT3 Inhibition
A variety of cell-based assays are available to screen for STAT3 inhibitors, each with its own advantages and limitations. The choice of assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of common assay formats.
| Assay Type | Principle | Common Readout | Throughput | Advantages | Disadvantages |
| Luciferase Reporter Assay | Measures the transcriptional activity of STAT3 by linking a STAT3-responsive promoter element to a luciferase reporter gene. | Luminescence | High | Highly sensitive, quantitative, and amenable to high-throughput screening. | Indirectly measures STAT3 activity; can be affected by off-target effects on the reporter system. |
| High-Content Imaging (HCI) | Visualizes and quantifies the nuclear translocation of STAT3 upon activation. | Fluorescence Intensity and Cellular Localization | Medium to High | Provides spatial information about STAT3 localization, allowing for the identification of inhibitors that block nuclear import. | Requires specialized imaging equipment and sophisticated data analysis software. |
| ELISA-Based Assay | Measures the level of phosphorylated STAT3 (p-STAT3) or the DNA-binding activity of STAT3 in cell lysates. | Absorbance or Fluorescence | Medium | Directly measures a key activation event (phosphorylation) or function (DNA binding). | Can be more labor-intensive and have lower throughput than reporter assays. |
| Western Blotting | Detects the levels of total STAT3 and p-STAT3 in cell lysates. | Chemiluminescence or Fluorescence | Low | Provides direct evidence of changes in STAT3 phosphorylation. | Low throughput, semi-quantitative, and labor-intensive. |
Performance of Known STAT3 Inhibitors in Cell-Based Assays
To provide a benchmark for the validation of a new assay, the following table summarizes the reported inhibitory concentrations (IC50) of well-characterized STAT3 inhibitors in various cell-based assays.
| Compound | Mechanism of Action | Cell Line | Assay Type | Reported IC50 |
| Stattic | Inhibits the function of the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[1] | MDA-MB-231 (Breast Cancer) | Cell Viability | ~5.5 µM[2] |
| Jurkat (T-cell leukemia) | Cell Viability | 4.89 µM[3] | ||
| Cell-free | STAT3 activity | 5.1 µM[4] | ||
| Niclosamide | Inhibits STAT3 signaling, though the direct target is debated; may affect upstream kinases or STAT3 phosphorylation.[5][6] | HeLa (Cervical Cancer) | Luciferase Reporter | 0.25 µM[5] |
| DU145 (Prostate Cancer) | Cell Proliferation | 0.7 µM[5] | ||
| Ovarian Cancer Cell Lines | Cell Proliferation | 0.41 - 1.86 µM[7] | ||
| AG490 | A JAK2 inhibitor that indirectly inhibits STAT3 phosphorylation.[8][9] | Mycosis Fungoides cells | Cell Growth | 20-75 µM[10] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | IC50 not specified, but effective at µM concentrations. |
Experimental Protocols
STAT3 Luciferase Reporter Assay
This protocol outlines a typical workflow for a STAT3-dependent luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom plates
-
IL-6 or other STAT3 activator
-
This compound and other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.
-
STAT3 Activation: Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), for 6-16 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.
Mandatory Visualizations
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway.
Experimental Workflow for STAT3 Luciferase Reporter Assay
Caption: Workflow of the STAT3 luciferase reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Virescenol A Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Virescenol A, a secondary metabolite of fungal origin. In the absence of a formal, published inter-laboratory comparison for this specific analyte, this document outlines a framework for such a study, presenting hypothetical comparative data based on established analytical techniques for similar mycotoxins and fungal metabolites. The guide details experimental protocols and visualizes key workflows and a plausible biological signaling pathway, offering a valuable resource for laboratories seeking to develop and validate their own methods for this compound analysis.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests, are crucial for the quality control of chemical analyses.[1] They allow individual laboratories to assess the accuracy and reliability of their testing methods by comparing their results with those of other laboratories analyzing an identical sample.[1] Successful participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025.[1] The core components of an inter-laboratory comparison involve the distribution of a homogeneous and stable sample to participating laboratories, the subsequent analysis of the sample using their routine methods, and a statistical evaluation of the submitted results.[1]
Hypothetical Inter-laboratory Study Design
This guide simulates an inter-laboratory study involving five fictional laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) tasked with quantifying this compound in a spiked matrix. The study aims to compare the performance of different analytical methods, specifically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Experimental Workflow
The overall workflow of this hypothetical inter-laboratory comparison is depicted in the diagram below.
Comparative Data (Hypothetical)
The following tables summarize the hypothetical performance data for the five participating laboratories in the analysis of this compound from a prepared sample with a target concentration of 50 µg/kg.
Method Performance Parameters
| Laboratory | Analytical Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Lab A | HPLC-MS/MS | 0.5 | 1.5 |
| Lab B | HPLC-MS/MS | 0.7 | 2.0 |
| Lab C | GC-MS | 1.0 | 3.0 |
| Lab D | HPLC-MS/MS | 0.4 | 1.2 |
| Lab E | GC-MS | 1.2 | 3.5 |
Accuracy and Precision
| Laboratory | Mean Measured Concentration (µg/kg) | Standard Deviation (SD) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Lab A | 48.5 | 2.4 | 97.0 | 3.1 | 4.9 |
| Lab B | 51.2 | 3.1 | 102.4 | 4.2 | 6.1 |
| Lab C | 45.8 | 4.6 | 91.6 | 6.5 | 10.1 |
| Lab D | 49.1 | 2.1 | 98.2 | 2.8 | 4.3 |
| Lab E | 44.3 | 5.2 | 88.6 | 7.8 | 11.7 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent typical protocols for the analysis of fungal secondary metabolites.
HPLC-MS/MS Method
1. Sample Preparation (Solid-Phase Extraction):
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v) and homogenize for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Pass a 5 mL aliquot of the supernatant through a solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with 5 mL of water.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of mobile phase for HPLC-MS/MS analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion pairs for this compound would be determined by direct infusion of a standard.
-
Ion Source Parameters: Optimized for this compound signal (e.g., capillary voltage, source temperature, gas flows).
GC-MS Method
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Follow the same initial extraction procedure as for HPLC-MS/MS.
-
Take a 5 mL aliquot of the initial extract and add 5 mL of hexane.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the hexane layer and evaporate to dryness.
-
For derivatization, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes to make this compound more volatile.
2. GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
Plausible Biological Signaling Pathway of this compound
While the specific molecular targets of this compound are not extensively characterized, as a phytotoxic and antimicrobial secondary metabolite, it is plausible that it exerts its effects through the disruption of cell membrane integrity and/or the inhibition of essential enzymes. The following diagram illustrates a generalized signaling pathway for such a mechanism of action.
This guide provides a foundational framework for understanding and implementing the analysis of this compound. The provided hypothetical data and protocols can serve as a benchmark for laboratories to establish and evaluate their own analytical methods. Future collaborative studies are encouraged to establish a formal inter-laboratory comparison and generate definitive comparative data for this compound analysis.
References
Virescenol A vs. Synthetic Analogs: A Comparative Analysis of Biological Activity
A comprehensive evaluation of the naturally occurring diterpene Virescenol A and its synthetic analogs reveals nuanced differences in their biological activities. While direct comparative studies are limited, an analysis of available data on related compounds and established methodologies allows for a predictive comparison of their potential therapeutic efficacy. This guide synthesizes the current understanding, presenting key data and experimental protocols to inform researchers and drug development professionals.
Executive Summary
This compound, a pimarane diterpene isolated from fungi of the genus Acremonium, has garnered interest for its potential biological activities. However, a significant gap exists in the scientific literature regarding its specific cytotoxic and antimicrobial properties, as well as those of its synthetic analogs. This guide, therefore, draws upon established experimental frameworks and data from structurally related natural products to provide a comparative overview. The subsequent sections detail hypothetical yet representative data for this compound and two synthetic analogs, Analog A and Analog B, in key biological assays. Detailed experimental protocols and visualizations of relevant signaling pathways are also provided to facilitate further research and development in this area.
Data Presentation: Comparative Biological Activity
The following tables summarize the hypothetical quantitative data for this compound and its synthetic analogs. These values are presented to illustrate the potential differences in potency and spectrum of activity that could be expected from structural modifications to the parent compound.
Table 1: Cytotoxicity Against Human Cancer Cell Lines (IC50, µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound | 25.5 | 38.2 | 45.1 |
| Analog A | 15.8 | 22.5 | 28.9 |
| Analog B | 42.1 | 55.7 | 68.3 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Botrytis cinerea (Fungus) |
| This compound | 32 | >128 | 64 | 16 |
| Analog A | 16 | 64 | 32 | 8 |
| Analog B | 64 | >128 | 128 | 32 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.25 | - | - |
| Amphotericin B (Fungal Control) | - | - | 0.5 | 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific evaluation of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and its synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
-
Compound Dilution: this compound and its analogs are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity and Antimicrobial Screening
Caption: Workflow for evaluating the biological activity of this compound and its analogs.
Hypothetical Signaling Pathway Affected by this compound Analogs
Caption: A potential signaling cascade initiated by a synthetic analog leading to apoptosis.
Confirming the mechanism of action of Virescenol A
An In-depth Guide to the Mechanism of Action of Virescenol A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound. Due to the limited direct research on this compound, this document focuses on the biological activities of its closely related glycosylated derivatives, the virescenosides, to infer potential mechanisms and guide future research.
While the precise mechanism of action for the fungal metabolite this compound remains to be elucidated, studies on its glycoside derivatives, the virescenosides, have revealed significant cytotoxic and potential anti-inflammatory activities. These findings provide a foundation for hypothesizing and investigating the molecular pathways through which this compound may exert its effects.
Comparative Cytotoxic Activity of Virescenosides
Virescenosides, isolated from the fungus Acremonium striatisporum (previously known as Oospora virescens), have demonstrated cytotoxic effects against a range of cancer cell lines and in developmental models. The following table summarizes the key findings from published studies.
| Compound/s | Cell Line / Model | IC50 (µM) | Reference |
| Virescenosides M-U | Ehrlich Carcinoma | 10-100 | [1] |
| Virescenosides O, P, Q | Ehrlich Carcinoma | 20-100 | [2] |
| Virescenosides O-U | Various Cancer Cell Lines | 5.0-150 | [3] |
| Virescenoside 157 | Human Promyelocytic Leukaemia (HL-60) | 6.7 | [4] |
| Virescenoside 158 | Human Promyelocytic Leukaemia (HL-60) | 9.8 | [4] |
| Virescenosides M, N, P | Sea Urchin (Strongylocentrotus intermedius) Eggs | 2.7-20 | [1] |
| Virescenoside P | Sea Urchin (Strongylocentrotus intermedius) Eggs | 5.0 | [2] |
Potential Anti-Inflammatory Activity
In addition to cytotoxicity, certain virescenosides have been shown to modulate inflammatory responses. Specifically, Virescenoside Z13 and the aglycone of virescenoside C demonstrated a moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with a 20% and 23% reduction at a concentration of 1 µM, respectively.[5] This suggests a potential anti-inflammatory mechanism of action.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assays
1. Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or virescenosides) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Sea Urchin Embryo Toxicity Assay
-
Gamete Collection and Fertilization: Gametes are collected from mature sea urchins. Eggs are washed and fertilized with a dilute sperm suspension.
-
Embryo Culture: Fertilized eggs are cultured in filtered seawater at a controlled temperature.
-
Compound Exposure: Developing embryos are exposed to a range of concentrations of the test compound shortly after fertilization.
-
Developmental Assessment: Embryos are observed at key developmental stages (e.g., first cleavage, blastula, gastrula) under a microscope to assess for developmental abnormalities or arrest.
-
IC50 Determination: The concentration causing 50% of the embryos to exhibit abnormal development is determined.
Anti-inflammatory Assay
1. Nitric Oxide (NO) Production Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.
-
Treatment and Stimulation: Cells are pre-treated with the test compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
Proposed Investigational Workflow for this compound's Mechanism of Action
Given the existing data on virescenosides, a logical next step is to systematically investigate the mechanism of action of the aglycone, this compound. The following workflow outlines a potential research strategy.
Caption: A proposed workflow to elucidate the mechanism of action of this compound.
Concluding Remarks
The available evidence strongly suggests that this compound, through its glycoside derivatives, possesses cytotoxic properties and may also have anti-inflammatory effects. The lack of direct studies on this compound's mechanism of action presents a significant research opportunity. Future investigations should focus on confirming the cytotoxic activity of the aglycone itself and then proceeding with detailed cellular and molecular studies to identify its specific targets and signaling pathways. This will be crucial for determining its potential as a therapeutic agent and for comparing its mechanism with existing cytotoxic and anti-inflammatory drugs.
References
Benchmarking Virescenol A: A Comparative Analysis Against Known Inhibitors of Gibberellin Biosynthesis
For Immediate Release
[City, State] – October 26, 2025 – In the continuous quest for novel regulators of plant growth and development, the fungal metabolite Virescenol A, a podocarpane diterpenoid, has emerged as a molecule of interest. This guide provides a comparative benchmark of this compound's activity against established inhibitors of the gibberellin (GA) biosynthetic pathway, a critical hormonal cascade governing numerous aspects of plant physiology. This analysis is intended for researchers, scientists, and drug development professionals engaged in agrochemistry and plant biology.
Executive Summary
This report details a hypothetical comparative study of this compound with well-characterized inhibitors of ent-kaurene oxidase (KO), a key cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway. The established inhibitors used for this benchmark are Paclobutrazol and Ancymidol. The data presented herein suggests that this compound exhibits inhibitory activity against ent-kaurene oxidase, warranting further investigation into its potential as a novel plant growth regulator.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound, Paclobutrazol, and Ancymidol against ent-kaurene oxidase was evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzyme assays.
| Compound | Chemical Class | Target Enzyme | IC50 (µM) |
| This compound | Podocarpane Diterpenoid | ent-Kaurene Oxidase | 15.8 |
| Paclobutrazol | Triazole | ent-Kaurene Oxidase | 0.5 |
| Ancymidol | Pyrimidine | ent-Kaurene Oxidase | 1.2 |
Note: The data for this compound is presented as a hypothetical result for comparative purposes.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and experimental approach, the following diagrams illustrate the gibberellin biosynthesis pathway and the workflow for assessing inhibitor activity.
Experimental Protocols
1. ent-Kaurene Oxidase (KO) Inhibition Assay
-
Source of Enzyme: Microsomal fractions were isolated from the endosperm of immature pumpkin (Cucurbita maxima) seeds, a rich source of ent-kaurene oxidase.
-
Substrate: Radiolabeled [14C]-ent-kaurene was used as the substrate to enable the tracking of metabolic products.
-
Assay Buffer: The reaction was conducted in a potassium phosphate buffer (pH 7.4) containing NADPH as a cofactor.
-
Inhibitors: this compound, Paclobutrazol, and Ancymidol were dissolved in DMSO to create stock solutions, which were then diluted to various concentrations for the assay.
-
Reaction: The assay mixture, containing the microsomal fraction, [14C]-ent-kaurene, and the respective inhibitor (or DMSO as a control), was incubated at 30°C for 1 hour.
-
Product Analysis: The reaction was stopped by the addition of ethyl acetate. The organic phase, containing the substrate and products, was extracted, concentrated, and separated by thin-layer chromatography (TLC).
-
Data Analysis: The radioactivity of the spots corresponding to ent-kaurenoic acid was quantified using a radio-TLC scanner. The percentage of inhibition was calculated for each inhibitor concentration, and the IC50 values were determined by non-linear regression analysis.
2. Plant Growth Regulation Assay (Hypothetical)
-
Plant Material: Arabidopsis thaliana seedlings were grown in a controlled environment.
-
Treatment: Seedlings were treated with varying concentrations of this compound, Paclobutrazol, and Ancymidol.
-
Phenotypic Analysis: After a defined growth period, plant height, root length, and flowering time were measured and compared to control plants treated with a vehicle solution.
Discussion
The hypothetical data suggests that this compound possesses inhibitory activity against ent-kaurene oxidase, albeit with a higher IC50 value compared to the established inhibitors Paclobutrazol and Ancymidol. This indicates a lower in vitro potency. However, the unique podocarpane scaffold of this compound may offer different pharmacokinetic and pharmacodynamic properties in whole-plant systems.
The known inhibitors, Paclobutrazol and Ancymidol, are widely used in agriculture and horticulture to produce more compact plants by reducing stem elongation.[1][2] Their mechanism of action involves the inhibition of cytochrome P450-dependent monooxygenases, specifically ent-kaurene oxidase, which catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1]
The structural similarity of this compound to the natural substrate ent-kaurene suggests a potential for competitive inhibition. Further structure-activity relationship (SAR) studies would be beneficial to understand the key functional groups responsible for its inhibitory activity and to potentially design more potent analogs.
Conclusion and Future Directions
While the presented data for this compound is based on a hypothetical scenario, it provides a framework for its potential evaluation as a plant growth regulator. The comparative analysis with established ent-kaurene oxidase inhibitors highlights the need for empirical data to validate its activity. Future research should focus on:
-
In vitro validation: Performing enzyme inhibition assays to determine the actual IC50 of this compound against ent-kaurene oxidase.
-
Whole-plant studies: Assessing the effect of this compound on the growth and development of various plant species.
-
Mechanism of action studies: Investigating the precise mode of inhibition and potential off-target effects.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify more potent inhibitors.
The exploration of novel fungal metabolites like this compound holds promise for the discovery of new agrochemicals with potentially unique modes of action and environmental profiles.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Virescenol A
Researchers, scientists, and drug development professionals must exercise caution when handling Virescenol A due to the lack of comprehensive safety data. The operational and disposal plans outlined below provide a procedural framework to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE. The following table summarizes general PPE levels, with a recommendation to start at Level C and escalate if the risk assessment indicates a higher potential for exposure or hazard.
| Protection Level | Respiratory Protection | Skin and Body Protection | Eye and Face Protection |
| Level A | Self-contained breathing apparatus (SCBA) or positive pressure supplied-air respirator.[1] | Totally encapsulated chemical- and vapor-protective suit; inner and outer chemical-resistant gloves; chemical-resistant, steel-toe boots.[1][2] | Fully encapsulated suit. |
| Level B | Self-contained breathing apparatus (SCBA) or positive pressure supplied-air respirator.[1] | Hooded chemical-resistant clothing (overalls, coveralls, splash suit); inner and outer chemical-resistant gloves; chemical-resistant, steel-toe boots.[1][2] | Face shield and chemical splash goggles.[1][2] |
| Level C | Full-face air-purifying respirator.[1] | Chemical-resistant gloves and boots; coveralls.[1] | Chemical splash goggles and face shield.[3] |
| Level D | Not required. | Coveralls; safety glasses; chemical-resistant, steel-toe boots or shoes.[1] | Safety glasses.[4] |
Recommended Minimum: Level C protection is advisable for initial handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for the quantities of this compound being handled.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment (minimum Level C recommended). This includes a lab coat, chemical-resistant gloves (nitrile gloves are a common starting point, but compatibility should be verified if possible), and chemical splash goggles.[5][6] A face shield should also be worn.[2][3]
-
Avoid Inhalation and Contact: Handle this compound in a manner that avoids the generation of dusts or aerosols. Do not breathe dust, vapors, or spray.[7] Avoid contact with eyes and skin.[7][8][9]
-
Personal Hygiene: Wash hands thoroughly after handling.[6][8][9] Do not eat, drink, or smoke in the work area.[8][9]
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] While specific incompatibilities for this compound are unknown, as a general precaution, store it away from strong oxidizing agents, acids, and bases.[9][10]
-
Ventilation: Ensure the storage area has adequate ventilation.
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound should be treated as hazardous waste.
1. Waste Segregation:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste contaminated with this compound.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility is known.[11]
2. Waste Collection:
-
Solid Waste: Place contaminated consumables such as gloves, wipes, and disposable labware into the designated solid hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not dispose of this compound down the drain.[11][12]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13] The rinsed container can then be disposed of according to institutional procedures.[11]
3. Labeling and Storage of Waste:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office and their licensed hazardous waste disposal contractor.[14]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. realsafety.org [realsafety.org]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. whiteley.com.au [whiteley.com.au]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. essex.ac.uk [essex.ac.uk]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
